6-alpha-Fluoro-isoflupredone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUISBDTYAZRHY-RBKZJGKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160438 | |
| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
806-29-1 | |
| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=806-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC77021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000806291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6α,9-Difluoroprednisolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5YQC763Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structure of 6-alpha-Fluoro-isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-alpha-Fluoro-isoflupredone, a synthetic difluorinated corticosteroid, represents a significant molecule in the landscape of anti-inflammatory agents. Its chemical structure, characterized by the strategic placement of fluorine atoms at the 6-alpha and 9-alpha positions of the prednisolone backbone, imparts potent glucocorticoid activity. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The synthesis section details the key chemical transformations, including stereoselective fluorination and epoxide ring-opening reactions. The structural aspects are discussed with an emphasis on its stereochemistry. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for the scientific community.
Chemical Structure and Properties
This compound, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid. Its chemical structure is systematically named (6α,11β)-6,9-difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione. The key structural features include a prednisolone core with two fluorine substituents at the 6α and 9α positions, which significantly enhance its anti-inflammatory potency.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H26F2O5 |
| Molecular Weight | 396.42 g/mol |
| CAS Number | 806-29-1 |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (6α,8S,9R,10S,11S,13S,14S,17R) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitable steroid precursor. The key transformations involve the stereoselective introduction of a fluorine atom at the 6α position and the subsequent introduction of a second fluorine atom at the 9α position. A common synthetic strategy involves the use of an enolized intermediate for the 6α-fluorination and the ring-opening of a 9β,11β-epoxide for the 9α-fluorination.
General Synthetic Pathway
The overall synthetic pathway can be conceptualized as a series of strategic chemical modifications to a readily available steroid starting material, such as a 9α-hydroxyprednisolone derivative. The following diagram illustrates the logical flow of the synthesis.
Caption: General synthetic pathway for this compound.
Key Experimental Protocols
The following sections outline the detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established methods for the synthesis of related 6-alpha-fluoro corticosteroids.
2.2.1. Step 1: Formation of the 9β,11β-Epoxide Intermediate
The synthesis often commences with a precursor that can be readily converted to a 9β,11β-epoxide. This is a crucial intermediate for the subsequent introduction of the 9α-fluoro group.
-
Starting Material: A suitable 9α-hydroxy steroid with the desired A-ring diene structure.
-
Procedure:
-
The starting material is typically treated with a dehydrating agent or undergoes a reaction to form a leaving group at the 11α-position.
-
Subsequent treatment with a base promotes the formation of the 9,11-double bond.
-
Epoxidation of the 9,11-double bond, often using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), yields the 9β,11β-epoxide. The stereoselectivity of the epoxidation is directed by the existing stereocenters in the steroid nucleus.
-
2.2.2. Step 2: Stereoselective 6α-Fluorination
A key step in the synthesis is the stereoselective introduction of the fluorine atom at the 6α-position. This is typically achieved via the fluorination of an enolized form of the steroid.
-
Intermediate: 21-ester of 17-hydroxy-9β,11β-epoxy-pregna-3,5-diene-3,20-dione.
-
Experimental Workflow:
Caption: Workflow for the 6α-fluorination step.
-
Protocol:
-
The 9β,11β-epoxide intermediate is first converted to its 3-enol acetate. This is achieved by reacting the steroid with a reagent like isopropenyl acetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms a mixture of Δ3,5- and Δ2,4-dienes.
-
The resulting enolized steroid is then subjected to stereoselective fluorination. An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is commonly used. The reaction is typically carried out in an appropriate solvent system. The steric hindrance of the steroid nucleus directs the fluorinating agent to attack from the alpha-face, resulting in the desired 6α-fluoro stereoisomer with high selectivity.
-
2.2.3. Step 3: 9α-Fluorination via Epoxide Ring Opening
The final key step is the introduction of the 9α-fluoro group through the ring-opening of the 9β,11β-epoxide.
-
Intermediate: 6α-fluoro-17-hydroxy-9β,11β-epoxy-pregna-1,4-diene-3,20-dione 21-acetate.
-
Protocol:
-
The 6α-fluoro-9β,11β-epoxide intermediate is dissolved in a suitable solvent.
-
The solution is then treated with a source of fluoride ions, most commonly hydrofluoric acid (HF). The reaction is typically conducted at low temperatures (-10 to -15 °C) to control reactivity and minimize side reactions.
-
The epoxide ring is opened by the fluoride nucleophile, leading to the formation of the 9α-fluoro-11β-hydroxy functionality.
-
The reaction is quenched, and the product, this compound 21-acetate, is precipitated and collected.
-
If the free 21-hydroxyl compound is desired, the 21-acetate can be hydrolyzed under mild basic conditions (e.g., potassium carbonate in methanol).
-
Table 2: Summary of Key Reaction Parameters (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| Epoxidation | m-CPBA | Dichloromethane | 0 - 25 | 2 - 6 |
| Enolization | Isopropenyl acetate, p-TSA | Toluene | Reflux | 4 - 8 |
| 6α-Fluorination | Selectfluor® | Acetonitrile/Water | 20 - 30 | 12 - 24 |
| 9α-Fluorination | 70% Hydrofluoric Acid | - | -15 to -10 | 3 - 5 |
| Hydrolysis (optional) | K2CO3 | Methanol/Water | 20 - 25 | 2 - 4 |
Note: These parameters are illustrative and may require optimization for specific substrates and scales.
Structural Characterization
The definitive structure of this compound and its intermediates is confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including the chemical shifts and coupling constants of the steroidal protons. The signals for the protons at C6 and C11 are of particular interest for confirming the stereochemistry of the fluorine and hydroxyl groups.
-
¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing distinct signals for the 6α-F and 9α-F atoms. The chemical shifts and coupling constants (F-F and F-H) are crucial for confirming the identity and stereochemistry of the fluorinated positions.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help to confirm the overall structure.
While specific, publicly available raw spectral data for this compound is not readily found in the literature, commercial suppliers of this compound typically provide a Certificate of Analysis that includes detailed data from these analytical techniques to confirm the identity and purity of the product.
Conclusion
The synthesis of this compound is a well-established, albeit complex, process that relies on key stereoselective reactions to introduce the two critical fluorine atoms. The methodologies described in this guide, primarily centered around the fluorination of enolized intermediates and the ring-opening of epoxides, provide a robust framework for obtaining this potent corticosteroid. The structural integrity of the final product is rigorously confirmed using a suite of modern spectroscopic methods. This technical guide serves as a foundational resource for scientists engaged in the synthesis, development, and analysis of fluorinated corticosteroids.
In-Depth Technical Guide to 6-alpha-Fluoro-isoflupredone: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of 6-alpha-Fluoro-isoflupredone, a potent synthetic glucocorticoid. The information is curated to support research, development, and analytical activities related to this compound.
Core Chemical Properties
This compound, also known as 6α,9α-Difluoroprednisolone, is a white to pale beige solid.[1] The introduction of fluorine at the 6-alpha and 9-alpha positions significantly enhances its glucocorticoid receptor binding and metabolic stability.[2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C21H26F2O5 | [3] |
| Molar Mass | 396.42 g/mol | [3] |
| Appearance | White to Pale Beige Solid | [1][3] |
| Melting Point | 250-257 °C (decomposes) | [3] |
| Boiling Point | 568.3 ± 50.0 °C (Predicted) | [3] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 297.5 °C | [1] |
| pKa | 11.96 ± 0.70 (Predicted) | [3] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol.[3][4] Poorly soluble in water.[5] | |
| CAS Number | 806-29-1 | [3] |
| Synonyms | 6a,9-difluoro-11b,17,21-trihydroxypregna-1,4-diene-3,20-dione; 6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione | [1] |
Stability Profile
This compound is noted to be stable at room temperature.[3] However, for the development of stable pharmaceutical formulations and analytical methods, a thorough understanding of its stability under various stress conditions is crucial. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
General Protocol for Forced Degradation Studies
Forced degradation studies are typically performed on a single batch of the drug substance. The material is exposed to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Experimental Protocols for Stability Testing
The following are detailed, albeit generalized, protocols for stress testing applicable to corticosteroids like this compound.
2.2.1. Acid and Base Hydrolysis
-
Protocol: Dissolve the drug substance in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). The samples are typically kept at room temperature or slightly elevated temperatures for a specified period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.
2.2.2. Oxidative Degradation
-
Protocol: Treat a solution of the drug substance with an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), at room temperature. The study is usually conducted for up to 7 days, with samples analyzed at different intervals to monitor the extent of degradation.
2.2.3. Thermal Degradation
-
Protocol: Expose the solid drug substance to elevated temperatures (e.g., 60°C) in a stability chamber. The duration of the study can vary, and samples are analyzed at predetermined time points.
2.2.4. Photolytic Degradation
-
Protocol: Expose the drug substance (both in solid state and in solution) to light as per ICH Q1B guidelines. The recommended exposure is not less than 1.2 million lux hours and 200 watt hours per square meter. Samples should be analyzed for any degradation.
Mechanism of Action: Glucocorticoid Receptor Signaling
As a synthetic glucocorticoid, this compound exerts its anti-inflammatory and immunosuppressive effects by binding to and activating the glucocorticoid receptor (GR).
Upon binding to the ligand in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from a multi-protein complex, and translocates to the nucleus. Inside the nucleus, the activated receptor-ligand complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA. This leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
Experimental Protocols
Synthesis of 6-alpha,9-alpha-difluoroprednisolone
The synthesis of 6-alpha,9-alpha-difluoroprednisolone involves a multi-step process. A general approach starts from anecortave dehydroacetate and proceeds through bromo-hydroxy epoxidation, 6-position fluoridation, 9-position fluoridation, and hydrolysis.[3]
A key step in the synthesis of 6-alpha-fluoro corticosteroids is the stereoselective fluorination of an enolized 21-ester of a 17-hydroxy-9β,11β-epoxy intermediate.[4]
Illustrative Synthesis Step: 9-position Fluoridation
-
Reactants: Intermediate from 6-position fluoridation, dichloromethane, tert-butyl hydroquinone, hydrofluoric acid.
-
Procedure: The intermediate is dissolved in dichloromethane with tert-butyl hydroquinone and cooled to approximately -10 to -5°C. Hydrofluoric acid is added dropwise, and the reaction is maintained for about 2 hours. The completion of the reaction is monitored by TLC. The reaction mixture is then poured into ice water and neutralized with an aqueous solution of KOH to a pH of 6-8. The resulting precipitate is filtered, washed, and dried. The crude product is then purified by recrystallization.[3]
Synthesis and Purification Workflow
Caption: General synthesis and purification workflow.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the analysis of this compound and its degradation products. While a specific validated method for this compound is not detailed in the available literature, a general approach for related corticosteroids can be adapted.
General HPLC Method Parameters for Corticosteroids
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Detector: UV detection is suitable, as corticosteroids have a chromophore that absorbs in the UV range (e.g., 240 nm).
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Example HPLC Protocol for a Related Corticosteroid (Fluorometholone)
-
Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-water (70:30, v/v), pH adjusted to 2.5 with orthophosphoric acid.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 240 nm.[6]
This guide provides a foundational understanding of the chemical properties and stability of this compound. For specific applications, it is imperative to conduct detailed experimental validation.
References
- 1. EP0030615A1 - 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Preparation method of 6alpha, 9alpha-difluoroprednisolone - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 5. brainly.com [brainly.com]
- 6. fue.edu.eg [fue.edu.eg]
An In-depth Technical Guide on the Core Mechanism of Action of 6-alpha-Fluoro-isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-alpha-Fluoro-isoflupredone is a potent synthetic glucocorticoid characterized by the strategic placement of fluorine atoms, which significantly enhances its anti-inflammatory and immunosuppressive activities. This document provides a detailed exploration of its core mechanism of action, focusing on its interaction with the glucocorticoid receptor (GR) and the subsequent downstream signaling cascades that modulate gene expression. This guide synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways.
Introduction
This compound belongs to the corticosteroid class of steroid hormones. Its pharmacological effects are primarily mediated through its high-affinity binding to the glucocorticoid receptor. The introduction of a fluorine atom at the 6-alpha position, in addition to the 9-alpha fluorine present in its parent compound isoflupredone, markedly increases its glucocorticoid potency. This structural modification enhances receptor binding affinity and alters the pharmacokinetic profile of the molecule, leading to a more pronounced therapeutic effect. This guide will dissect the molecular journey of this compound from cellular entry to the modulation of target gene expression.
The Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action of this compound is initiated by its binding to the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1]
2.1. Ligand Binding and Receptor Activation
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the GR. This binding event induces a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This unmasking of the nuclear localization signals (NLS) is a critical step for the subsequent nuclear translocation of the activated GR-ligand complex.
2.2. Nuclear Translocation and Dimerization
The activated this compound-GR complex rapidly translocates into the nucleus. Inside the nucleus, the complex dimerizes, forming a homodimer that is capable of binding to specific DNA sequences.
2.3. Modulation of Gene Expression
The GR homodimer interacts with DNA at specific sites known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction can lead to either transactivation or transrepression of gene expression.
-
Transactivation: The binding of the GR dimer to positive GREs recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes. This is often achieved through direct binding to negative GREs (nGREs) or by tethering to other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity.
Quantitative Data
Table 1: Comparative Glucocorticoid Receptor Binding Affinity (Illustrative)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Prednisolone | 19 |
| Fludrocortisone | 336 |
| This compound | Potency suggests a high RBA (exact value not available) |
Note: This table is for illustrative purposes. The RBA values for dexamethasone, prednisolone, and fludrocortisone are based on published data. The potency of this compound suggests a high RBA, but a precise, publicly available value has not been identified.
Table 2: Genes Modulated by Potent Glucocorticoids (e.g., Dexamethasone)
| Gene | Regulation | Function |
| Up-regulated Genes | ||
| Annexin A1 (Lipocortin 1) | ↑ | Inhibition of phospholipase A2, anti-inflammatory |
| IκBα | ↑ | Inhibition of NF-κB signaling |
| Glucocorticoid-induced leucine zipper (GILZ) | ↑ | Anti-inflammatory and immunomodulatory effects |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | ↑ | Dephosphorylation and inactivation of MAP kinases |
| Down-regulated Genes | ||
| Interleukin-1β (IL-1β) | ↓ | Pro-inflammatory cytokine |
| Interleukin-6 (IL-6) | ↓ | Pro-inflammatory cytokine |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Pro-inflammatory cytokine |
| Cyclooxygenase-2 (COX-2) | ↓ | Enzyme involved in prostaglandin synthesis |
| Inducible nitric oxide synthase (iNOS) | ↓ | Enzyme producing nitric oxide, a pro-inflammatory mediator |
This table provides examples of genes known to be regulated by potent glucocorticoids and likely represents the modulation profile of this compound.
Experimental Protocols
4.1. Glucocorticoid Receptor Competitive Binding Assay
This protocol outlines a method to determine the relative binding affinity of a test compound like this compound for the glucocorticoid receptor.
Objective: To determine the IC50 (the concentration of a competitor that displaces 50% of a radiolabeled ligand from the receptor) of this compound.
Materials:
-
Purified recombinant human glucocorticoid receptor
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound (test compound)
-
Binding buffer (e.g., Tris-HCl, EDTA, molybdate)
-
Scintillation vials and scintillation fluid
-
Filter apparatus and glass fiber filters
-
Liquid scintillation counter
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound. Prepare a working solution of radiolabeled glucocorticoid and the glucocorticoid receptor in binding buffer.
-
Incubation: In a series of tubes, combine the glucocorticoid receptor, a fixed concentration of radiolabeled glucocorticoid, and varying concentrations of unlabeled this compound. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled dexamethasone (non-specific binding).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
4.2. Measurement of Glucocorticoid-Induced Gene Expression Changes
This protocol describes a method to quantify the changes in the expression of target genes in response to treatment with this compound using quantitative real-time polymerase chain reaction (qRT-PCR).
Objective: To measure the relative mRNA levels of pro- and anti-inflammatory genes in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-6, TNF-α, Annexin A1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Set up the qRT-PCR reactions by combining the cDNA, qRT-PCR master mix, and specific primers for each target gene and the housekeeping gene.
-
Thermal Cycling: Run the qRT-PCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound exerts its potent anti-inflammatory and immunosuppressive effects through a well-defined mechanism of action centered on the activation of the glucocorticoid receptor. Its high affinity for the GR, a consequence of its fluorinated structure, initiates a cascade of molecular events that culminate in the beneficial modulation of gene expression. This guide has provided a detailed overview of this mechanism, supported by illustrative data and experimental protocols, to serve as a valuable resource for the scientific community engaged in the research and development of glucocorticoid therapeutics. Further studies to precisely quantify the binding affinity of this compound and to delineate its specific gene regulatory profile will provide even greater insight into its therapeutic potential.
References
6-alpha-Fluoro-isoflupredone: A Technical Guide on Glucocorticoid Receptor Binding Affinity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the glucocorticoid receptor (GR) binding affinity, a critical parameter for assessing the potency and potential therapeutic applications of synthetic corticosteroids. The focus of this document is 6-alpha-Fluoro-isoflupredone, also known as 9-alpha-fluoroprednisolone. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this guide will provide a comprehensive framework for understanding its potential GR binding characteristics. This will be achieved by presenting comparative data for other clinically relevant fluorinated corticosteroids and detailing the standard experimental methodologies used to determine such affinities.
Glucocorticoid Receptor Binding Affinity: A Comparative Analysis
The binding affinity of a corticosteroid to the glucocorticoid receptor is a primary determinant of its intrinsic potency. High-affinity binding leads to a more stable ligand-receptor complex, which in turn more effectively modulates the transcription of target genes. This property is often quantified by the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or the relative binding affinity (RBA) compared to a standard like dexamethasone.
To provide a basis for comparison, the following table summarizes the glucocorticoid receptor binding affinities of several widely studied and clinically used corticosteroids.
| Compound | Relative Binding Affinity (RBA)¹ | Reference Compound | Receptor Source |
| Dexamethasone | 100 | Dexamethasone | Human |
| Fluticasone Propionate | 1910 | Dexamethasone | Human |
| Budesonide | Not specified | Dexamethasone | Human |
| Beclomethasone-17-monopropionate | Not specified | Dexamethasone | Human |
¹ Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). Higher values indicate greater binding affinity.
Experimental Protocol: Determination of Glucocorticoid Receptor Binding Affinity
The following section details a representative experimental protocol for determining the glucocorticoid receptor binding affinity of a test compound, such as this compound, using a competitive radioligand binding assay. This methodology is a standard in the field and provides a reliable means of quantifying the interaction between a ligand and its receptor.
Materials and Reagents
-
Radioligand: [³H]-Dexamethasone (a high-affinity GR ligand)
-
Test Compound: this compound (or other unlabeled corticosteroids)
-
Reference Compound: Unlabeled Dexamethasone
-
Receptor Source: Cytosolic extract from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue, cultured A549 cells).
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: To separate bound and unbound radioligand.
Experimental Procedure
-
Receptor Preparation: Prepare a cytosolic extract from the chosen cell or tissue source. This typically involves homogenization of the tissue or lysis of the cells in a suitable buffer, followed by centrifugation to pellet cellular debris and nuclei, leaving the cytosolic fraction containing the GR in the supernatant.
-
Competition Assay Setup: In a series of tubes, combine a fixed concentration of the radioligand ([³H]-Dexamethasone) with varying concentrations of the unlabeled test compound (this compound) or the reference compound (unlabeled Dexamethasone).
-
Incubation: Incubate the mixtures to allow the binding to reach equilibrium. The incubation is typically carried out at a low temperature (e.g., 4°C) to minimize degradation of the receptor.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the larger receptor-ligand complexes while allowing the smaller, unbound radioligand to pass through.
-
Quantification of Binding: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Conclusion
While direct quantitative data on the glucocorticoid receptor binding affinity of this compound remains elusive in the current scientific literature, its molecular structure strongly suggests a high-potency profile. The information and methodologies presented in this technical guide provide a robust framework for researchers and drug development professionals to understand, and experimentally determine, the GR binding characteristics of this and other novel corticosteroid compounds. The comparative data and detailed protocols serve as a valuable resource for the continued exploration and development of potent and selective glucocorticoid receptor modulators.
An In-Depth Technical Guide on the In Vitro and In Vivo Effects of 6-alpha-Fluoro-isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-alpha-Fluoro-isoflupredone is a synthetic corticosteroid characterized by the presence of fluorine atoms at both the 6-alpha and 9-alpha positions of the steroid nucleus. This structural modification is known to significantly enhance glucocorticoid potency. This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of this compound, based on the established pharmacology of potent fluorinated corticosteroids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper presents illustrative data from structurally related and well-characterized glucocorticoids to provide a comparative context for its expected high potency. Detailed experimental protocols for key assays relevant to the evaluation of its activity are also provided, accompanied by workflow diagrams to facilitate their implementation in a research setting.
Introduction
Glucocorticoids are a cornerstone in the therapeutic management of inflammatory and autoimmune diseases. The pharmacological activity of these compounds is mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive effects. The introduction of fluorine atoms into the steroid structure has been a key strategy in the development of highly potent corticosteroids. Fluorination, particularly at the 6-alpha and 9-alpha positions, is known to increase metabolic stability and enhance the binding affinity to the glucocorticoid receptor. This compound, a difluorinated pregnane derivative (CAS No. 806-29-1), belongs to this class of potent synthetic corticosteroids. This guide will delve into its mechanism of action, expected pharmacological effects, and provide detailed methodologies for its preclinical evaluation.
Mechanism of Action
As a member of the corticosteroid class, this compound exerts its effects by binding to and activating the glucocorticoid receptor.[1] This interaction initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Once in the nucleus, the activated glucocorticoid receptor complex modulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This can either upregulate or downregulate gene transcription.
A primary anti-inflammatory mechanism is the inhibition of pro-inflammatory cytokine production, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-alpha).[1] Conversely, it promotes the synthesis of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[1]
Figure 1: Glucocorticoid Receptor Signaling Pathway.
In Vitro Effects
The in vitro activity of this compound is expected to be characterized by potent inhibition of inflammatory responses in various cell-based assays. The dual fluorination at the 6α and 9α positions is anticipated to confer high binding affinity to the glucocorticoid receptor.[1]
Data Presentation
Table 1: Illustrative In Vitro Potency of High-Potency Glucocorticoids
| Compound | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) |
|---|---|---|---|---|
| Clobetasol Propionate | Glucocorticoid Receptor Binding | Human Keratinocytes | Receptor Affinity (Kd) | ~0.2 nM |
| Fluticasone Furoate | LPS-induced TNF-α release | Human Monocytes | Cytokine Inhibition (IC50) | ~0.1 nM |
| Mometasone Furoate | IL-1β-induced IL-6 release | A549 | Cytokine Inhibition (IC50) | ~0.3 nM |
Disclaimer: The data presented in this table is for illustrative purposes only and is derived from published literature on the specified compounds, not this compound. It is intended to provide a general sense of the potency expected from a difluorinated corticosteroid.
Experimental Protocols
This assay determines the affinity of a test compound for the glucocorticoid receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells or other suitable cells overexpressing the human glucocorticoid receptor.
-
Materials:
-
Radiolabeled ligand (e.g., [³H]-dexamethasone)
-
Test compound (this compound)
-
Unlabeled dexamethasone (for non-specific binding)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare whole-cell lysates or cytosolic extracts from the selected cell line.
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of unlabeled dexamethasone (non-specific binding).
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free radioligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Figure 2: Glucocorticoid Receptor Binding Assay Workflow.
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Materials:
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (this compound)
-
Cell culture medium and supplements
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
-
Procedure:
-
Plate the cells at an appropriate density and allow them to adhere/stabilize.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate for a period sufficient for cytokine release (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using an ELISA kit.
-
Calculate the percentage inhibition of cytokine release for each concentration of the test compound.
-
Determine the IC50 value (concentration that causes 50% inhibition).
-
Figure 3: Cytokine Suppression Assay Workflow.
In Vivo Effects
The in vivo effects of this compound are expected to be consistent with a highly potent glucocorticoid, demonstrating significant anti-inflammatory and immunosuppressive activity in various animal models.
Data Presentation
As with the in vitro data, specific in vivo efficacy data for this compound is scarce. The following table provides representative data for a potent glucocorticoid in a standard animal model of inflammation.
Table 2: Illustrative In Vivo Efficacy of a Potent Glucocorticoid in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Route of Administration | Dose Range | Endpoint | Efficacy (ED50) |
|---|---|---|---|---|
| Dexamethasone | Oral (p.o.) | 0.01 - 1.0 mg/kg | Inhibition of Paw Edema | ~0.1 mg/kg |
| Indomethacin | Oral (p.o.) | 1 - 30 mg/kg | Inhibition of Paw Edema | ~5 mg/kg |
Disclaimer: This data is for illustrative purposes and represents typical results for dexamethasone in this model. It is not data for this compound but is provided to illustrate the expected high potency.
Experimental Protocols
This is a widely used model to assess the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compound (this compound) formulated in a suitable vehicle
-
Pletysmometer (for measuring paw volume)
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle to different groups of animals via the desired route (e.g., oral, intraperitoneal, or topical).
-
After a set pre-treatment time (e.g., 60 minutes for oral administration), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Determine the ED50 (dose that causes 50% inhibition of edema).
-
Figure 4: Carrageenan-Induced Paw Edema Assay Workflow.
Conclusion
This compound is a synthetic difluorinated corticosteroid with a high potential for potent anti-inflammatory and immunosuppressive activity. Its mechanism of action is mediated through the glucocorticoid receptor, leading to the modulation of gene expression and a subsequent reduction in inflammatory mediators. While specific quantitative pharmacological data for this compound is not extensively documented in publicly available sources, its structural characteristics suggest it belongs to the class of high-potency glucocorticoids. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic in vitro and in vivo evaluation of this compound and other novel corticosteroid candidates. Further research is warranted to precisely quantify its therapeutic index and compare its pharmacological profile with existing glucocorticoids.
References
Structure-Activity Relationship of 6-alpha-Fluoro-isoflupredone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-alpha-Fluoro-isoflupredone, a potent synthetic glucocorticoid. The introduction of a fluorine atom at the 6-alpha position significantly influences its biological activity, enhancing its glucocorticoid potency. This document outlines the compound's interaction with the glucocorticoid receptor (GR), its mechanism of action through genomic and non-genomic pathways, and its relative potency compared to other corticosteroids. Detailed experimental protocols for assessing its biological activity and visualizations of key signaling pathways and experimental workflows are provided to support further research and drug development efforts.
Introduction
This compound is a synthetic corticosteroid characterized by the introduction of a fluorine atom at the 6α position of the isoflupredone steroid nucleus. This structural modification is a key determinant of its enhanced glucocorticoid activity. Like other glucocorticoids, its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to modulate the expression of target genes. This modulation results in potent anti-inflammatory, immunosuppressive, and metabolic effects. Understanding the SAR of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical structure. The key structural features and their impact on activity are summarized below.
The Role of 6-alpha-Fluorination
The introduction of a fluorine atom at the 6α position has a profound impact on the molecule's potency. This modification enhances the glucocorticoid activity of the parent compound, isoflupredone. The high electronegativity of the fluorine atom at this position is thought to influence the conformation of the A-ring of the steroid, leading to an increased binding affinity for the glucocorticoid receptor.
Comparison with Other Corticosteroids
The potency of this compound can be understood by comparing its structural features with those of other well-known corticosteroids.
-
Isoflupredone: The parent compound, isoflupredone (9α-fluoroprednisolone), already possesses significant glucocorticoid activity due to the 9α-fluoro substituent. The addition of the 6α-fluoro group in this compound is expected to further amplify this potency.
-
Dexamethasone: Dexamethasone features a 9α-fluoro group and a 16α-methyl group. While both 6α-fluorination and 16α-methylation enhance glucocorticoid activity, the specific contribution of each substitution to the overall potency and receptor binding affinity can differ.
-
Prednisolone: Prednisolone lacks the fluoro substitutions present in this compound and dexamethasone, rendering it a less potent glucocorticoid.
Quantitative Data Summary
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Key Structural Features | Expected Relative Binding Affinity (RBA) vs. Dexamethasone |
| This compound | 6α-Fluoro, 9α-Fluoro | High (Expected to be comparable to or higher than Dexamethasone) |
| Isoflupredone | 9α-Fluoro | Moderate to High |
| Dexamethasone | 9α-Fluoro, 16α-Methyl | High (Reference) |
| Prednisolone | - | Low |
Table 2: Comparative In Vivo Anti-Inflammatory Potency
| Compound | Expected Relative Potency (ED50) in Carrageenan-Induced Paw Edema Model |
| This compound | High (Low ED50) |
| Isoflupredone | Moderate to High |
| Dexamethasone | High (Low ED50) |
| Prednisolone | Moderate |
Table 3: Comparative In Vitro Potency
| Compound | Expected Relative Potency (IC50) for Inhibition of LPS-Induced Cytokine Release in Macrophages |
| This compound | High (Low IC50) |
| Isoflupredone | Moderate to High |
| Dexamethasone | High (Low IC50) |
| Prednisolone | Moderate |
Table 4: General Pharmacokinetic Parameters of Fluorinated Corticosteroids
| Parameter | General Trend for Fluorinated Corticosteroids |
| Absorption | Generally well-absorbed, route-dependent |
| Distribution | High protein binding |
| Metabolism | Hepatic metabolism, fluorination can increase metabolic stability |
| Elimination | Primarily renal excretion of metabolites |
Signaling Pathways
This compound exerts its effects primarily through the glucocorticoid receptor signaling pathway. This can be broadly divided into genomic and non-genomic mechanisms.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of this compound to the cytosolic GR, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the GR dimer binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway
Rapid, non-genomic effects of glucocorticoids are mediated by membrane-bound GR (mGR) or cytosolic GR interacting with other signaling molecules, leading to rapid cellular responses that do not require gene transcription.
Caption: Non-genomic signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the structure-activity relationship of this compound.
Glucocorticoid Receptor Binding Assay (Whole-Cell Competitive Binding Assay)
This protocol determines the binding affinity of this compound for the glucocorticoid receptor.
Workflow:
Caption: Workflow for a whole-cell glucocorticoid receptor binding assay.
Methodology:
-
Cell Culture: Culture human lung adenocarcinoma A549 cells, which endogenously express GR, in a suitable medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and wash them with a serum-free medium. Resuspend the cells in the binding buffer.
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with increasing concentrations of unlabeled this compound and the cell suspension. Include wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at 37°C for a specified time to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The cells with bound radioligand will be trapped on the filter.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This in vivo model assesses the anti-inflammatory potency of this compound.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Groups: Use male Wistar rats (180-200 g) and divide them into several groups: a control group (vehicle), a positive control group (e.g., dexamethasone), and experimental groups receiving different doses of this compound.
-
Drug Administration: Administer the test compounds or vehicle by a suitable route (e.g., intraperitoneally) one hour before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage of inhibition of edema for the drug-treated groups compared to the control group. Calculate the ED50 (the dose that causes a 50% reduction in edema).
In Vitro Anti-Inflammatory Activity (LPS-Induced Cytokine Release in Macrophages)
This cell-based assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines.
Workflow:
Caption: Workflow for LPS-induced cytokine release assay in macrophages.
Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound for one hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate an inflammatory response and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each drug concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition of cytokine release).
Conclusion
The structure-activity relationship of this compound highlights the critical role of 6α-fluorination in enhancing its glucocorticoid potency. This modification is expected to increase its binding affinity for the glucocorticoid receptor, leading to potent anti-inflammatory and immunosuppressive effects. While specific quantitative data for this compound is limited, the provided comparative analysis and detailed experimental protocols offer a robust framework for its further investigation and development. The visualization of the signaling pathways and experimental workflows serves as a valuable tool for researchers in the field of corticosteroid drug discovery. Future studies should focus on generating precise quantitative data for this compound to fully elucidate its therapeutic potential.
6-alpha-Fluoro-isoflupredone: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-alpha-Fluoro-isoflupredone, a synthetic difluorinated corticosteroid, represents a significant advancement in the field of anti-inflammatory therapeutics. The strategic introduction of fluorine atoms at the 6-alpha and 9-alpha positions of the prednisolone backbone markedly enhances its glucocorticoid potency while maintaining a manageable safety profile. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological activity of this compound and related compounds. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental evaluation, and physicochemical properties.
Discovery and History
The development of this compound is rooted in the broader history of corticosteroid research, which has consistently sought to enhance the anti-inflammatory efficacy of these molecules while minimizing undesirable side effects. The introduction of a fluorine atom at the 9-alpha position of the steroid nucleus was a pivotal discovery in the 1950s, leading to a significant increase in glucocorticoid and mineralocorticoid activity.
Subsequent research focused on further modifications of the steroid structure to improve the therapeutic index. The synthesis of 6-alpha-fluorinated corticosteroids marked another key milestone. It was discovered that the introduction of a fluorine atom at the 6-alpha position could further potentiate the anti-inflammatory effects. This led to the development of a series of potent topical and systemic anti-inflammatory agents.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological activity and formulation.
| Property | Value | Reference |
| Chemical Name | (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [2] |
| CAS Number | 806-29-1 | [2] |
| Molecular Formula | C21H26F2O5 | [3] |
| Molecular Weight | 396.42 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 250-257 °C (decomposes) | [3] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [3] |
Synthesis
The synthesis of 6-alpha,9-alpha-difluorinated corticosteroids like this compound is a multi-step process that requires precise control of stereochemistry, a critical factor for its biological activity. The key steps involve the stereoselective introduction of fluorine at the 6-alpha and 9-alpha positions.
General Synthetic Strategy
A common strategy for the synthesis of 6-alpha-fluoro corticosteroids involves the use of an epoxide intermediate[4]. This method allows for the highly stereoselective introduction of the fluorine atom at the 6-alpha position. The subsequent introduction of the 9-alpha-fluoro group can be achieved through the opening of a 9,11-epoxide with a fluorine source, such as hydrogen fluoride[4].
Illustrative Experimental Protocol for the Synthesis of a 6-alpha,9-alpha-Difluoroprednisolone Derivative
The following is a generalized experimental protocol based on patent literature for the synthesis of related 6-alpha,9-alpha-difluorinated corticosteroids. This should be considered illustrative, and specific reaction conditions would need to be optimized for the synthesis of this compound.
Step 1: Epoxidation A suitable prednisolone derivative is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid) to form the corresponding 9,11-epoxide.
Step 2: 6-alpha-Fluorination The 3-enol acetate of the 9,11-epoxy intermediate is prepared and then reacted with a stereoselective fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to introduce the fluorine atom at the 6-alpha position.
Step 3: 9-alpha-Fluorination and Epoxide Opening The 6-alpha-fluoro-9,11-epoxy intermediate is then treated with a source of fluoride, typically hydrogen fluoride in a suitable solvent, to open the epoxide ring and introduce the 9-alpha-fluoro group.
Step 4: Deprotection and Purification Any protecting groups used during the synthesis are removed, and the final product is purified using techniques such as recrystallization or chromatography.
Biological Activity and Mechanism of Action
Glucocorticoid Receptor Binding and Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor.
The binding of this compound to the cytoplasmic GR triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.
References
- 1. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 2. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 3. 806-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Preparation method of 6alpha, 9alpha-difluoroprednisolone - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for 6-alpha-Fluoro-isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-alpha-Fluoro-isoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its chemical structure, featuring fluorine atoms at both the 6-alpha and 9-alpha positions, enhances its binding affinity for the glucocorticoid receptor and improves its metabolic stability.[1] These characteristics make it a subject of interest for the development of new anti-inflammatory therapies.[1][3] This document provides detailed experimental protocols for the characterization and evaluation of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 806-29-1 | [1] |
| Molecular Formula | C21H26F2O5 | [2] |
| Molar Mass | 396.42 g/mol | [2] |
| Appearance | White to Pale Beige Solid | [2] |
| Melting Point | 250-257 °C (decomposed) | [2] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [2] |
Mechanism of Action: Glucocorticoid Receptor Signaling
As a glucocorticoid, this compound exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated steroid-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.
The net effect is the suppression of pro-inflammatory cytokines and an increase in anti-inflammatory proteins.[1]
Quantitative Data: Glucocorticoid Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 5.0 - 9.36 | 100 |
| Prednisolone | ~25 | ~20 |
| Budesonide | ~1.7 | ~294 |
| Fluticasone Propionate | 0.49 - 0.5 | 1800 - 1910 |
| This compound | Data not available | Data not available |
Note: The Kd and RBA values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources and should be considered illustrative.
Experimental Protocols
Synthesis of this compound (General Method)
The synthesis of 6-alpha-fluoro corticosteroids is a multi-step process that requires careful control of stereochemistry. A common strategy involves the stereoselective fluorination of an enolized ester precursor.
Disclaimer: The following is a generalized protocol based on methods for related compounds and may require optimization.
Protocol:
-
Enolization: The isoflupredone precursor is treated with a suitable base to form the enolate.
-
Fluorination: A stereoselective fluorinating agent, such as Selectfluor®, is added to introduce the fluorine atom at the 6-alpha position.
-
Hydrolysis: The ester group at the 21-position is hydrolyzed to yield the final product.
-
Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
In Vitro Anti-inflammatory Activity Assay
This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of this compound.
Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week before the experiment.
-
Induction of Inflammation: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
-
Treatment: At a specified time after TPA application (e.g., 30 minutes), topically apply a solution of this compound to the right ear. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) should be included.
-
Measurement of Edema: After a set period (e.g., 4-6 hours), sacrifice the mice and take a biopsy from both ears using a standard-sized punch.
-
Data Analysis: Weigh the ear biopsies. The difference in weight between the right (treated) and left (control) ear punches is a measure of the edema. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of a this compound sample.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.
Conclusion
The protocols and data presented in this document provide a framework for the experimental evaluation of this compound. Researchers can utilize these methods to further investigate its pharmacological properties and potential as a therapeutic agent for inflammatory and autoimmune diseases. It is important to note that while some protocols are based on established methods for similar compounds, optimization may be necessary for specific experimental conditions.
References
Application Notes and Protocols for Cell Culture Assays Using 6-alpha-Fluoro-isoflupredone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-alpha-Fluoro-isoflupredone is a potent synthetic glucocorticoid, a class of steroid hormones that play crucial roles in regulating inflammation, immune responses, and cellular metabolism. As a fluorinated derivative of prednisolone, this compound is expected to exhibit high affinity for the glucocorticoid receptor (GR), leading to robust anti-inflammatory and immunosuppressive effects. These properties make it a compound of significant interest for research and development in inflammatory diseases, autoimmune disorders, and oncology.
This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays to characterize its biological activity. The provided methodologies are designed to guide researchers in assessing its potency and efficacy in vitro.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids like this compound exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. This compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the GR.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the activated GR-ligand complex into the nucleus.
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This can lead to:
-
Transactivation: Upregulation of anti-inflammatory genes.
-
Transrepression: Downregulation of pro-inflammatory genes, often through interference with other transcription factors like NF-κB and AP-1.
-
Non-Genomic Pathway: Rapid, non-genomic effects can also occur through GR-mediated interactions with other signaling proteins in the cytoplasm.
Data Presentation: Potency of Glucocorticoids
While specific IC50 values for this compound are not widely published, its high degree of fluorination suggests a potency that is likely comparable to or greater than other potent synthetic glucocorticoids like dexamethasone. The following tables provide illustrative data for dexamethasone in common cell-based assays, which can serve as a reference for designing experiments with this compound. Researchers should perform dose-response studies to determine the precise potency of this compound in their specific assay system.
Table 1: Illustrative IC50 Values for Dexamethasone in Anti-Inflammatory Assays
| Cell Type | Stimulant | Measured Mediator | Dexamethasone IC50 (nM) |
| THP-1 (monocytes) | TNF-α | MCP-1 | 3 |
| THP-1 (monocytes) | TNF-α | IL-1β | 7 |
| Human Retinal Pericytes | TNF-α | G-CSF, GM-CSF, MIP-1α | 2 - 6 |
| RAW 264.7 (macrophages) | LPS | Nitric Oxide (NO) | ~50 |
Table 2: Illustrative EC50/IC50 Values for Glucocorticoids in Cell Viability/Apoptosis Assays
| Cell Line | Assay | Glucocorticoid | EC50/IC50 |
| CEM-C7 (lymphoblast) | Cell Viability (MTT) | Dexamethasone | 10⁻⁸ - 10⁻⁷ M |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Proliferation | Dexamethasone | < 10⁻⁶ M |
Experimental Protocols
Anti-Inflammatory Assay: Inhibition of TNF-α Production in Macrophages
This protocol details a method to assess the anti-inflammatory activity of this compound by measuring the suppression of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
Protocol:
-
Cell Seeding: Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 1000 nM. Remove the old medium from the cells and add 100 µL of the diluted compound. Incubate for 1-2 hours.
-
Stimulation: Prepare a solution of LPS in complete medium at a concentration of 20 ng/mL. Add 100 µL of this solution to each well (final LPS concentration of 10 ng/mL). Include vehicle-only and LPS-only controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-only control. Plot the dose-response curve and determine the IC50 value.
Glucocorticoid-Induced Apoptosis in Lymphocytes
This protocol describes how to evaluate the pro-apoptotic effects of this compound on lymphoid cells (e.g., Jurkat cells or primary lymphocytes). Glucocorticoids are known to induce apoptosis in these cell types.[1][2]
Materials:
-
Jurkat cells or isolated peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed Jurkat cells or PBMCs in a 24-well plate at a density of 5 x 10⁵ cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Add the diluted compound to the cell suspension. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.
-
Cell Harvesting and Staining:
-
Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition. Plot the dose-response curve and determine the EC50 for apoptosis induction.
Cell Viability Assay using MTT
This protocol provides a method to assess the effect of this compound on the viability and proliferation of cells using a colorimetric MTT assay. This assay is particularly useful for assessing the anti-proliferative effects of glucocorticoids on lymphoid cell lines.
Materials:
-
Target cell line (e.g., CEM-C7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the dose-response curve and determine the IC50 value for the reduction in cell viability.[3]
References
Animal Models for 6-alpha-Fluoro-isoflupredone Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of animal models and experimental protocols relevant to the study of 6-alpha-Fluoro-isoflupredone, a synthetic glucocorticoid. While specific research on "this compound" is limited in publicly available literature, this document draws upon research on the closely related and similarly structured compound, isoflupredone, as well as other fluorinated corticosteroids. Isoflupredone acetate is a potent corticosteroid used in veterinary medicine to manage inflammation and allergic reactions. The protocols and data presented here are intended to serve as a valuable resource for researchers investigating the therapeutic potential and mechanisms of action of this class of compounds.
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. Animal models are crucial for evaluating the efficacy and safety of new glucocorticoid analogues, providing insights into their pharmacokinetic and pharmacodynamic properties.
Glucocorticoid Signaling Pathway
The anti-inflammatory effects of glucocorticoids like this compound are primarily mediated through the glucocorticoid receptor. The following diagram illustrates the classical genomic signaling pathway.
Application Note: Quantification of 6-alpha-Fluoro-isoflupredone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the quantification of 6-alpha-Fluoro-isoflupredone in biological matrices, such as plasma or serum, and in pharmaceutical formulations. The described method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its high sensitivity and specificity in steroid analysis. This application note includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow to facilitate implementation in a laboratory setting.
Introduction
This compound is a synthetic corticosteroid with potent anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. LC-MS/MS has emerged as the preferred method for steroid analysis due to its ability to overcome the challenges of low concentrations in biological samples and the potential for interference from structurally similar compounds. This protocol is based on established methods for the analysis of synthetic glucocorticoids and is tailored for this compound.
Experimental Protocols
Sample Preparation: Biological Matrix (Plasma/Serum)
A liquid-liquid extraction (LLE) protocol is recommended for the extraction of this compound from plasma or serum to remove proteins and other interfering substances.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., Dexamethasone-d5, 100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water, LC-MS grade
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 200 µL of plasma or serum into a centrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Pharmaceutical Formulation (e.g., Cream)
For semi-solid formulations, a solvent extraction followed by dilution is a suitable approach.
Materials:
-
Pharmaceutical formulation sample (e.g., cream)
-
Methanol
-
Water, LC-MS grade
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks
Protocol:
-
Accurately weigh an amount of the formulation equivalent to a known concentration of this compound into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 5 minutes to disperse the formulation and dissolve the analyte.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any insoluble excipients.
-
Carefully transfer the supernatant to a volumetric flask.
-
Dilute the extract with the initial mobile phase to a concentration within the calibration range of the LC-MS/MS method.
-
Transfer the final diluted sample to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular weight of this compound is 396.43 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 397.4. Based on the fragmentation of similar fluorinated corticosteroids, the following are proposed MRM transitions that should be optimized experimentally.
-
Quantifier: 397.4 -> 377.4 (loss of HF)
-
Qualifier: 397.4 -> [a characteristic fragment of the steroid backbone, to be determined during method development]
-
-
-
Internal Standard (Dexamethasone-d5):
-
Quantifier: 400.2 -> 362.2
-
Qualifier: 400.2 -> 382.2
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for the specific instrument.
-
Data Presentation
Quantitative data from method validation should be summarized for clarity and easy comparison. The following table provides an example of expected performance characteristics for a validated method.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL (in biological matrix) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery (%) | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 85 - 115%) |
Visualization of Experimental Workflows
Sample Preparation Workflow for Biological Matrices
Caption: Workflow for the extraction of this compound from biological samples.
LC-MS/MS Analysis Workflow
Caption: Schematic of the LC-MS/MS analysis process for this compound.
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in both biological and pharmaceutical samples. The detailed protocols and workflows are intended to serve as a comprehensive guide for researchers and analysts. Method validation according to regulatory guidelines is essential before implementation for routine analysis.
Application Note: HPLC Analysis of 6-alpha-Fluoro-isoflupredone
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-alpha-Fluoro-isoflupredone, a synthetic corticosteroid. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and accurate means for the determination of purity and quantification of the compound in bulk drug substances and pharmaceutical formulations. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of corticosteroids due to its high selectivity and sensitivity.[2] This document provides a detailed protocol for the HPLC analysis of this compound, adaptable for routine quality control and research applications. The method is based on established principles for the analysis of structurally similar corticosteroids.[3][4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
This compound reference standard
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample by dissolving the bulk drug substance or extracting the pharmaceutical formulation to achieve a similar final concentration as the standard solution.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure the effective separation of this compound from any potential impurities or degradation products.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
Data Analysis
The quantification of this compound is performed by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard. The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following parameters should be evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Conclusion
The HPLC method described in this application note is suitable for the accurate and precise determination of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, coupled with UV detection at 254 nm, provides excellent separation and sensitivity. This protocol can be readily implemented in quality control laboratories for routine analysis and in research settings for the characterization of this corticosteroid.
References
Application Notes and Protocols for the Mass Spectrometry of 6-alpha-Fluoro-isoflupredone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of 6-alpha-Fluoro-isoflupredone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are applicable for the quantification and identification of this synthetic difluorinated corticosteroid in various matrices.
Introduction
This compound is a potent synthetic glucocorticoid. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of corticosteroids like this compound.[1] This document outlines the expected mass spectrometric behavior, including fragmentation patterns, and provides a general protocol for its analysis.
The chemical formula for this compound is C₂₁H₂₆F₂O₅, with a molar mass of 396.42 g/mol . The protonated molecule [M+H]⁺ is the primary precursor ion observed in positive electrospray ionization.
Predicted Mass Spectrometric Data
Due to the limited availability of specific mass spectral data for this compound, the following data is inferred from the closely related and structurally analogous difluorinated corticosteroid, Flumethasone (6α,9α-difluoro-16α-methylprednisolone). Flumethasone shares the key 6α-fluoro and 9α-fluoro substitutions. The primary fragmentation pathways are expected to involve the neutral loss of water (H₂O), hydrofluoric acid (HF), and cleavage of the C17 side chain.
Table 1: Predicted Precursor and Product Ions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Proposed Neutral Loss/Fragment |
| This compound | 397.18 | 377.17 | [M+H-HF]⁺ |
| 357.16 | [M+H-2HF]⁺ | ||
| 341.16 | [M+H-H₂O-HF]⁺ | ||
| 335.15 | [M+H-CH₂O-HF]⁺ | ||
| 321.14 | [M+H-2H₂O-HF]⁺ | ||
| 307.16 | Cleavage of C17 side chain |
Note: These m/z values are calculated based on the chemical formula of this compound and common fragmentation patterns of fluorinated corticosteroids.
Table 2: Example LC-MS/MS Parameters for Flumethasone (Structural Analog)
The following data for Flumethasone provides a reference for expected mass transitions and collision energies.[2]
| Precursor Ion [M+H]⁺ (m/z) | Collision Energy (eV) | Product Ions (m/z) |
| 411.1978 | 10 | 391.1908, 371.1838 |
| 411.1978 | 20 | 335.1639, 277.1579, 253.1216, 235.1114 |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Optimization will be required for specific matrices and instrumentation.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from biological matrices such as plasma or serum.
-
To 500 µL of plasma/serum, add an appropriate internal standard.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Note: The use of additives like formic acid or ammonium fluoride can enhance ionization efficiency.[1][3]
Mass Spectrometry (MS) Method
| Parameter | Condition |
| Instrument | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3] |
| Ion Source Temperature | 400-500°C |
| Ion Spray Voltage | 3000-5000 V |
| Nebulizer Gas | Nitrogen |
| Dwell Time | 100-200 msec |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in ESI+.
Conclusion
The protocols and data presented provide a robust starting point for the development of specific and sensitive analytical methods for this compound. The use of a closely related structural analog, Flumethasone, as a reference for mass spectrometric behavior allows for a predictive approach to method development. Researchers should perform in-house validation to ensure the methods meet the specific requirements of their studies.
References
Preparing High-Purity Stock Solutions of 6-alpha-Fluoro-isoflupredone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-alpha-Fluoro-isoflupredone is a synthetic glucocorticoid characterized by its potent anti-inflammatory, immunosuppressive, and anti-allergic activities. As a member of the corticosteroid family, it mediates its effects through interaction with the glucocorticoid receptor, leading to the modulation of gene expression. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆F₂O₅ | [N/A] |
| Molecular Weight | 396.42 g/mol | [N/A] |
| Appearance | White to off-white crystalline powder | [N/A] |
| Melting Point | 250-257 °C (decomposes) | [N/A] |
| Storage of Powder | 2-8°C, protected from light and moisture | [N/A] |
Solubility Characteristics
Table 2: Solubility of Related Glucocorticoids
| Compound | Solvent | Solubility |
| Isoflupredone Acetate | DMSO | 60 mg/mL |
| Prednisone | DMSO | 30 mg/mL |
| Prednisone | Ethanol | 3 mg/mL |
| Isoflupredone | DMSO | 25 mg/mL |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure the analytical balance is calibrated and located in a draft-free area. Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Carefully weigh 3.96 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of sterile, cell culture grade DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, a working aliquot can be stored at 4°C for a limited time.
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This interaction initiates a signaling cascade that ultimately alters the transcription of target genes.
Application Notes and Protocols: 6-alpha-Fluoro-isoflupredone in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-alpha-Fluoro-isoflupredone, a potent synthetic glucocorticoid, in immunology research. Detailed protocols for key in vitro assays are provided to facilitate its evaluation as a modulator of immune responses.
Introduction
This compound is a fluorinated corticosteroid belonging to the glucocorticoid class of drugs. Glucocorticoids are well-established as potent anti-inflammatory and immunosuppressive agents. The introduction of fluorine atoms at specific positions in the steroid nucleus, such as the 6-alpha and 9-alpha positions in this compound, is known to significantly enhance its glucocorticoid receptor binding affinity and overall potency. This modification is expected to translate to potent anti-inflammatory and immunosuppressive effects, making it a valuable tool for immunology research.
Mechanism of Action
As a glucocorticoid, this compound exerts its effects by binding to and activating the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR complex can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the decreased expression of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).
The dual fluorination at the 6α and 9α positions is a key structural feature that enhances the glucocorticoid activity of this compound.[1]
Data Presentation
Table 1: In Vitro Anti-inflammatory and Anti-catabolic Effects of Isoflupredone Acetate on IL-1β-stimulated Equine Articular Tissue Cocultures
| Concentration (M) | Effect on Prostaglandin E₂ (PGE₂) Production | Effect on Matrix Metalloproteinase-13 (MMP-13) Production |
| 10⁻⁷ | Mitigated IL-1β induced increase | Mitigated IL-1β induced increase |
| 10⁻¹⁰ | Mitigated IL-1β induced increase | Mitigated IL-1β induced increase |
Data adapted from an in vitro study on equine articular tissue cocultures.[2][3] It is important to note that this compound is expected to exhibit greater potency.
Table 2: Comparative Glucocorticoid Receptor Binding Affinity (Illustrative)
| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor |
| Dexamethasone | 100 |
| Prednisolone | 10 |
| This compound | Expected to be high (specific data not available) |
This table provides a qualitative comparison. The fluorination at the 6-alpha position is expected to significantly increase the binding affinity of isoflupredone.
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on T-lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A)).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Drug Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound dilution to the wells. Include vehicle control wells.
-
Add 50 µL of the mitogen solution to stimulate proliferation. Include unstimulated control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement:
-
CFSE Staining: If using a proliferation dye, stain the cells with CFSE prior to plating according to the manufacturer's protocol. After incubation, harvest the cells and analyze by flow cytometry to determine the percentage of proliferating cells.
-
[³H]-thymidine Incorporation: 18 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well. After 72 hours, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control. Determine the IC50 value (the concentration that inhibits proliferation by 50%).
Protocol 2: Cytokine Suppression Assay
This protocol measures the ability of this compound to suppress the production of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
PBMCs or a specific immune cell line (e.g., macrophages, T cells).
-
Cell culture medium appropriate for the chosen cell type.
-
Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, PHA for T cells).
-
This compound stock solution.
-
24-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours. Include a vehicle control.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells and incubate for a predetermined time (e.g., 24 hours) to induce cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine suppression for each concentration of this compound compared to the stimulated control. Determine the IC50 value for the inhibition of each cytokine.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing T-cell proliferation inhibition.
Caption: Workflow for measuring cytokine suppression.
References
- 1. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of three equimolar concentrations of methylprednisolone acetate, triamcinolone acetonide, and isoflupredone acetate on equine articular tissue cocultures in an inflammatory environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-alpha-Fluoro-isoflupredone
For Research Use Only. Not for human or veterinary use.
Introduction
6-alpha-Fluoro-isoflupredone is a synthetic fluorinated corticosteroid available as a research chemical. As a derivative of isoflupredone, it belongs to the glucocorticoid class of steroid hormones, which are potent regulators of inflammatory and immune responses. The introduction of a fluorine atom at the 6-alpha position is known to modify the biological activity of corticosteroids, often enhancing their glucocorticoid and mineralocorticoid potency. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the properties and potential applications of this compound.
While this compound is available for research, specific quantitative data on its biological activity (e.g., receptor binding affinity, in vitro potency) is not extensively documented in publicly available literature. Therefore, the data presented in the tables below are representative values for other well-characterized glucocorticoids, such as dexamethasone and prednisolone, to serve as a reference and guide for experimental design.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 806-29-1 | [1][2] |
| Molecular Formula | C₂₁H₂₆F₂O₅ | [1] |
| Molecular Weight | 396.43 g/mol | [1] |
| Appearance | White to Pale Beige Solid | [3] |
| Melting Point | 250-257 °C (decomposed) | [3] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol. | [3] |
Mechanism of Action
As a synthetic glucocorticoid, the primary mechanism of action of this compound is mediated through its interaction with the glucocorticoid receptor (GR).[1] Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it modulates the transcription of target genes. This can occur through two main pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like lipocortin-1.[1]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the decreased expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][4]
The fluorination at the 6-alpha position may influence the potency and selectivity of the compound for the glucocorticoid and mineralocorticoid receptors.[1]
Glucocorticoid Receptor Signaling Pathway
Application Notes
This compound can be utilized in a variety of in vitro and in vivo research applications to investigate its biological activities and potential therapeutic effects.
In Vitro Applications
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the glucocorticoid receptor and mineralocorticoid receptor.
-
Cell-Based Anti-Inflammatory Assays: To quantify the potency of the compound in inhibiting the production of pro-inflammatory mediators in various cell types (e.g., macrophages, lymphocytes, epithelial cells).
-
Gene Expression Analysis: To study the effect of the compound on the expression of glucocorticoid-responsive genes.
In Vivo Applications
-
Models of Inflammation: To evaluate the anti-inflammatory efficacy of this compound in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema, croton oil-induced ear edema, or collagen-induced arthritis.
-
Models of Autoimmune Disease: To investigate the immunosuppressive effects of the compound in models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE).
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Competitive Binding Assay
This protocol is adapted from a fluorescence polarization-based competitor assay to determine the IC50 value of a test compound for the glucocorticoid receptor.[5]
Materials:
-
Human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Microplate (e.g., 96-well black, low-binding)
-
Fluorescence polarization plate reader
-
This compound (test compound)
-
Dexamethasone (positive control)
Procedure:
-
Preparation of Reagents:
-
Thaw the GR on ice for at least 1 hour before use.
-
Prepare Complete GR Screening Buffer by adding DTT to the GR Screening Buffer.
-
Prepare serial dilutions of this compound and dexamethasone in the Complete GR Screening Buffer.
-
-
Assay Setup:
-
Add the serially diluted test compound or control to the wells of the microplate.
-
Prepare a 4X solution of the fluorescent glucocorticoid ligand and a 4X solution of the GR in Complete GR Screening Buffer.
-
Add the 4X fluorescent ligand solution to all wells.
-
Add the 4X GR solution to all wells except for the no-receptor control wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes a half-maximal shift in polarization.
-
Representative Data (for Dexamethasone):
| Compound | Receptor | Assay Type | IC50 (nM) |
| Dexamethasone | Glucocorticoid Receptor | Competitive Binding | 5 - 20 |
Note: This is representative data for a known glucocorticoid. The actual IC50 for this compound must be determined experimentally.
Competitive Binding Assay Workflow
Protocol 2: Cell-Based NF-κB Inhibition Assay
This protocol describes a general method to assess the ability of this compound to inhibit NF-κB activation in a cell-based assay.[4][6]
Materials:
-
A549 cells (human lung carcinoma) or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus
-
This compound
-
Dexamethasone (positive control)
-
Reagents for quantifying NF-κB activation (e.g., NF-κB reporter gene assay kit, ELISA for a downstream target like IL-8, or Western blot for IκBα)
Procedure:
-
Cell Culture:
-
Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with TNF-α or LPS for an appropriate duration (e.g., 30 minutes for IκBα degradation, 6-24 hours for cytokine production).
-
-
Quantification of NF-κB Activity:
-
Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase, β-galactosidase).
-
ELISA: Collect the cell culture supernatant and measure the concentration of a downstream NF-κB target protein, such as IL-8.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and probe for levels of IκBα or phosphorylated NF-κB subunits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control.
-
Determine the IC50 value for the inhibition of NF-κB activation.
-
Representative Data (for Dexamethasone):
| Cell Line | Stimulus | Endpoint | IC50 (nM) |
| A549 | TNF-α | IL-8 Production | 1 - 10 |
| RAW 264.7 | LPS | TNF-α Production | 5 - 25 |
Note: This is representative data for a known glucocorticoid. The actual IC50 for this compound must be determined experimentally.
Protocol 3: In Vivo Anti-Inflammatory Model - Croton Oil-Induced Ear Edema in Mice
This is a standard model for evaluating the topical anti-inflammatory activity of corticosteroids.[7]
Materials:
-
Male Swiss mice (or other suitable strain)
-
Croton oil
-
Acetone (vehicle)
-
This compound
-
Dexamethasone (positive control)
-
Micrometer or punch and balance for measuring ear swelling
Procedure:
-
Preparation of Irritant and Test Solutions:
-
Prepare a solution of croton oil in acetone.
-
Prepare solutions of this compound and dexamethasone in acetone at various concentrations.
-
-
Induction of Inflammation:
-
Apply a small volume of the croton oil solution to the inner surface of the right ear of each mouse.
-
Simultaneously, apply the test compound, positive control, or vehicle to the same ear.
-
-
Measurement of Edema:
-
After a set period (e.g., 6 hours), sacrifice the animals.
-
Measure the thickness of both ears with a micrometer or take a biopsy punch from both ears and weigh them.
-
The difference in thickness or weight between the right (treated) and left (untreated) ears is a measure of the edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the ED50 (effective dose for 50% inhibition) for the test compound.
-
Representative Data (for Prednisolone):
| Animal Model | Endpoint | ED50 (µ g/ear ) |
| Croton Oil-Induced Ear Edema (Mouse) | Inhibition of Edema | 10 - 50 |
Note: This is representative data for a known glucocorticoid. The actual ED50 for this compound must be determined experimentally.
Safety Precautions
This compound is for research use only and should be handled by trained personnel in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. This compound | 806-29-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-alpha-Fluoro-isoflupredone Dosage in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 6-alpha-Fluoro-isoflupredone for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic glucocorticoid. Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[1] The fluorination at the 6-alpha position is known to enhance its glucocorticoid potency.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A specific starting concentration for this compound is not well-documented in publicly available literature. However, as a potent glucocorticoid, it is advisable to start with a dose-response experiment. Based on data for other potent glucocorticoids like dexamethasone, a starting range of 1 nM to 1 µM is often used to determine the optimal concentration for a specific cell type and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the specific cellular process being investigated. For transcriptional regulation studies, an incubation period of 6 to 24 hours is typically sufficient to observe changes in gene expression. For functional assays, such as cytokine inhibition, a 24 to 48-hour incubation may be necessary. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q4: How can I assess the potency of this compound in my cell line?
A4: The potency of this compound can be determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for a specific biological effect. This could be the inhibition of a pro-inflammatory cytokine (e.g., IL-6, TNF-α) or the induction of a glucocorticoid-responsive reporter gene.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Ensure consistent cell density at the time of treatment. Maintain a stable pH and CO2 level in the incubator. Use a consistent lot of serum and media for the duration of the experiment. |
| Compound Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
| Cell Line Heterogeneity | If possible, use a clonal cell line or a low-passage number of cells to minimize population heterogeneity. |
Issue 2: No Observable Effect or Lower-than-Expected Potency
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range to ensure the effective dose is covered. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal duration of treatment for the desired effect. |
| Glucocorticoid Resistance | The cell line may have developed resistance to glucocorticoids. This can be due to decreased glucocorticoid receptor (GR) expression or mutations in the GR gene. Consider using a different cell line or investigating the mechanisms of resistance. |
| Compound Degradation | Ensure the this compound stock solution has not expired and has been stored correctly. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive readout or a different assay. |
Issue 3: Cell Toxicity or Death
| Possible Cause | Suggested Solution |
| High Concentration | The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. Reduce the concentration and perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the compound, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Contamination | Check for microbial contamination in the cell culture, which can cause cell death. |
Data Presentation
Table 1: Relative Potency of Common Glucocorticoids (for reference)
| Glucocorticoid | Relative Anti-Inflammatory Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Methylprednisolone | 5 |
| Dexamethasone | 25-30 |
| This compound | Potent (specific relative potency not widely reported) |
Note: The potency of this compound is expected to be high due to its chemical structure, but direct comparative data is limited. Researchers should empirically determine its potency in their specific experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 for Cytokine Inhibition
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 1 nM to 1 µM.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Inflammatory Stimulus: After a pre-incubation period with the compound (e.g., 1-2 hours), add an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or a pro-inflammatory cytokine like IL-1β) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the target cytokine (e.g., IL-6, TNF-α) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)
-
Preparation of Cell Lysate: Grow the cells of interest to a high density, harvest them, and prepare a cytosolic extract containing the glucocorticoid receptors.
-
Radioligand and Competitor Preparation: Prepare a solution of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) at a concentration close to its dissociation constant (Kd). Prepare serial dilutions of unlabeled this compound.
-
Binding Reaction: In a multi-well plate, incubate the cytosolic extract with the radiolabeled glucocorticoid and varying concentrations of this compound. Include a control with only the radioligand (total binding) and a control with the radioligand and a large excess of unlabeled dexamethasone (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the competitor concentration and determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
References
Technical Support Center: 6-alpha-Fluoro-isoflupredone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-alpha-Fluoro-isoflupredone. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a synthetic glucocorticoid.[1] Glucocorticoids are a class of steroid hormones that play a crucial role in regulating inflammation, metabolism, and immune responses. The introduction of fluorine into the steroid structure, as in this compound, can enhance its potency and metabolic stability.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H26F2O5 |
| Molar Mass | 396.42 g/mol |
| Appearance | White to pale beige solid |
| Melting Point | 250-257 °C (decomposes) |
| Storage Temperature | 2-8°C |
Q2: What is the mechanism of action for this compound?
As a synthetic glucocorticoid, this compound exerts its effects by binding to and activating the glucocorticoid receptor (GR).[2] This receptor is located in the cytoplasm of cells. Upon binding, the receptor-steroid complex translocates to the nucleus where it modulates the expression of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs). This can either increase or decrease the transcription of these genes, leading to its anti-inflammatory and immunosuppressive effects.[2][3][4][5][6]
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the primary mechanism of action for glucocorticoids like this compound.
Caption: Glucocorticoid receptor signaling pathway.
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What solvents are recommended?
This compound is known to be poorly soluble in aqueous solutions. The following table summarizes the known and inferred solubility information. Note that quantitative data for this compound is limited, and data for the closely related compound, Isoflupredone acetate, is provided as a reference.
Solubility of this compound and Related Compounds
| Solvent | This compound | Isoflupredone acetate |
| DMSO | Slightly soluble | 125 mg/mL (with sonication) |
| Methanol | Slightly soluble | Not available |
| Dioxane | Slightly soluble (with sonication) | Not available |
| Ethanol | Not available | Not available |
| Water | Practically insoluble | Practically insoluble |
Q4: What is a recommended protocol for preparing a stock solution of this compound?
Based on the available data for the related compound Isoflupredone acetate and general laboratory practices for poorly soluble steroids, the following protocol can be used as a starting point.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (M.W. 396.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 3.96 mg of this compound and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Initial Mixing: Vortex the tube for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 15-30 minutes. The heat generated from sonication can aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved. If not, continue sonication for another 15 minutes.
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in the cell culture medium. For example, instead of adding a small volume of a high-concentration stock directly to a large volume of medium, make a 1:10 dilution first, and then add this to your final culture volume.
-
Pre-warming the Medium: Pre-warm the cell culture medium to 37°C before adding the compound.
-
Rapid Mixing: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Use of a Carrier Protein: For some applications, the use of a carrier protein like bovine serum albumin (BSA) in the medium can help to maintain the solubility of hydrophobic compounds.
Experimental Workflow for Solubility Testing
The following diagram outlines a general workflow for assessing the solubility of this compound in a new solvent.
Caption: Experimental workflow for determining solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 6-alpha-Fluoro-isoflupredone in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-alpha-Fluoro-isoflupredone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 806-29-1) is a synthetic glucocorticoid. Due to its anti-inflammatory, anti-allergic, and immunosuppressive effects, it is primarily used in research for the treatment of various inflammatory and immune diseases.[1] The presence of fluorine in its structure enhances its potency and metabolic stability.
Q2: What are the likely causes of this compound degradation in solution?
While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar corticosteroids, degradation is likely to be induced by:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light, particularly UV light.
-
Thermal Stress: Degradation at elevated temperatures.
Q3: How can I detect and quantify the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are powerful analytical techniques for separating and quantifying this compound and its degradation products.[2][3][4][5] These methods offer high sensitivity and specificity.
Q4: What general precautions should I take when preparing and storing solutions of this compound?
To minimize degradation, it is recommended to:
-
Use high-purity solvents and reagents.
-
Prepare solutions fresh whenever possible.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Store solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) and under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. [5]
-
Control the pH of the solution with appropriate buffer systems.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound in the stock or working solution. | 1. Perform a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).2. Analyze the solution for degradation products using a stability-indicating method like HPLC-MS/MS.3. Adjust storage conditions (pH, temperature, light exposure) based on the degradation profile.4. Consider the use of stabilizing excipients such as antioxidants or chelating agents. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Characterize the new peaks using mass spectrometry to identify the degradation products.2. Review the solution preparation and storage procedures to identify potential stressors.3. Modify the formulation or storage conditions to minimize the formation of these specific degradants. |
| Precipitation or cloudiness in the solution. | Poor solubility or chemical incompatibility. | 1. Verify the solubility of this compound in the chosen solvent system.2. Check for potential incompatibilities with other components in the solution.3. Adjust the pH or consider the use of co-solvents or solubilizing agents. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6][7]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC-UV or HPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Stability-Indicating HPLC-MS/MS Method
Objective: To develop a method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Reaction Monitoring (SRM) or Full Scan/dd-MS2 |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
Visualizations
Logical Workflow for Investigating Degradation
Caption: Workflow for troubleshooting the degradation of this compound.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway of this compound.[6][7][8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of bupivacaine hydrochloride and isoflupredone acetate residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of 44 frequently abused corticosteroid drugs using polysaccharide‐based chiral column‐HRMS approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated analytical method to study the long-term stability of natural and synthetic glucocorticoids in livestock urine using ultra-high performance liquid chromatography coupled to Orbitrap-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-alpha-Fluoro-isoflupredone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-alpha-Fluoro-isoflupredone.
Frequently Asked Questions (FAQs) & Troubleshooting
General Compound Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound, similar to other corticosteroids, is sparingly soluble in aqueous solutions but soluble in organic solvents.[1][2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO or ethanol.
-
Recommended Procedure:
-
Dissolve this compound in 100% DMSO to create a stock solution of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
-
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can arise from several factors related to compound stability and handling, as well as experimental variability.
-
Compound Stability: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles. If you suspect degradation, prepare a fresh stock solution.
-
Cell Culture Conditions: Maintain consistency in cell density, passage number, and serum concentration in your culture medium, as these can influence cellular responses to glucocorticoids.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when preparing serial dilutions, to ensure accurate final concentrations of the compound.
Experimental Issues
Q3: My cells are not showing the expected response to this compound. What should I check?
A3: A lack of cellular response could be due to several factors, from the compound itself to the biological system you are using.
-
Compound Potency: Verify the purity and identity of your this compound. If possible, compare its activity to a well-characterized glucocorticoid like dexamethasone as a positive control.
-
Glucocorticoid Receptor (GR) Expression: Confirm that your cell line expresses sufficient levels of the glucocorticoid receptor. You can check this by Western blot or qPCR.
-
Cellular Health: Ensure your cells are healthy and not under stress from other sources, which can sometimes alter their responsiveness to stimuli.
-
Dose and Time Course: You may need to optimize the concentration and duration of treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and endpoint.
Q4: I am concerned about potential off-target effects of this compound. How can I address this?
A4: Synthetic glucocorticoids can sometimes have off-target effects. The fluorination at the 6-alpha and 9-alpha positions can enhance both glucocorticoid and mineralocorticoid activity.[3][4]
-
Use a GR Antagonist: To confirm that the observed effects are mediated by the glucocorticoid receptor, you can co-treat your cells with a GR antagonist, such as RU486. A reversal of the effect in the presence of the antagonist would indicate a GR-dependent mechanism.
-
Test for Mineralocorticoid Receptor (MR) Activity: If your experimental system expresses the mineralocorticoid receptor, consider testing for MR-dependent effects, especially at higher concentrations of this compound.
-
Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Performing a careful dose-response analysis can help identify a concentration range where the effects are specific to the intended target.
Data Presentation
Table 1: Relative Potency of Common Corticosteroids
This table summarizes the relative anti-inflammatory (glucocorticoid) and sodium-retaining (mineralocorticoid) potencies of various corticosteroids compared to hydrocortisone.
| Corticosteroid | Relative Anti-inflammatory Potency | Relative Sodium-retaining Potency |
| Hydrocortisone | 1 | 1 |
| Prednisone | 4 | 0.8 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| Isoflupredone | 10 | 50 |
| Dexamethasone | 30 | 0 |
| Betamethasone | 25-40 | 0 |
| Triamcinolone | 5 | 0 |
| Fludrocortisone | 10 | 125 |
Note: Data for Isoflupredone, a close structural analog of this compound, is included for reference.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Binding Assay using Fluorescence Polarization
This protocol allows for the determination of the binding affinity of this compound to the glucocorticoid receptor in a competitive binding format.
-
Materials:
-
Purified recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Dexamethasone (as a positive control)
-
This compound
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a dilution series of this compound and the dexamethasone control in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled glucocorticoid ligand and the purified GR to each well.
-
Add the different concentrations of this compound or dexamethasone to the wells. Include wells with no competitor (maximum polarization) and wells with a saturating concentration of unlabeled dexamethasone (minimum polarization).
-
Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.[5]
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value for this compound by plotting the decrease in fluorescence polarization against the log of the compound concentration.
-
Protocol 2: Western Blot for GR Nuclear Translocation
This protocol is designed to assess the ability of this compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.
-
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound
-
Dexamethasone (positive control)
-
RU486 (negative control/antagonist)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitors
-
Primary antibody against GR
-
Primary antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO), this compound at various concentrations, dexamethasone, and a combination of this compound and RU486 for the desired time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts according to the manufacturer's protocol of your chosen kit.[3][6][7][8]
-
Determine the protein concentration of each fraction.
-
Prepare samples for SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against GR, a cytoplasmic marker, and a nuclear marker.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of GR in the cytoplasmic and nuclear fractions.
-
Protocol 3: qPCR for GR Target Gene Expression
This protocol measures the change in the expression of glucocorticoid receptor target genes, such as GILZ (Glucocorticoid-induced leucine zipper) and FKBP5 (FK506 binding protein 5), in response to this compound treatment.
-
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound
-
Dexamethasone (positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., GILZ, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Seed cells and treat with vehicle, this compound, and dexamethasone for a suitable duration to allow for changes in gene expression (e.g., 4-24 hours).
-
Harvest the cells and extract total RNA using your preferred method.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reactions with primers for your target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Buy Isoflupredone (EVT-299296) | 338-95-4 [evitachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 806-29-1 | Benchchem [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
Technical Support Center: Synthesis of 6-alpha-Fluoro-isoflupredone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-alpha-Fluoro-isoflupredone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of this compound
-
Question: We are experiencing consistently low yields during the synthesis of this compound. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the synthesis of this compound can stem from several factors throughout the synthetic route. A primary area to investigate is the fluorination step. The choice of fluorinating agent, reaction solvent, and temperature can significantly impact efficiency. For instance, incomplete conversion of the starting material or the formation of side products can drastically reduce the overall yield.
Another critical step is the epoxide ring-opening with a fluoride source. The reactivity of the epoxide and the fluoride source must be carefully balanced. Forcing conditions can lead to decomposition of the steroid backbone, while conditions that are too mild will result in incomplete reaction. It is also crucial to ensure the stability of any protecting groups used throughout the synthesis, as their premature cleavage can lead to a complex mixture of products and lower the yield of the desired compound. Careful monitoring of each reaction step by techniques such as TLC or HPLC is recommended to identify the specific stage where yield is being lost.
2. Poor Stereoselectivity (High 6-beta-Fluoro Isomer Impurity)
-
Question: Our final product is contaminated with a significant amount of the 6-beta-fluoro isomer. How can we improve the stereoselectivity of the fluorination reaction in favor of the desired 6-alpha isomer?
-
Answer: Achieving high stereoselectivity for the 6-alpha-fluoro isomer over the 6-beta-fluoro isomer is a common challenge. The stereochemical outcome of the fluorination reaction is highly dependent on the substrate and the fluorinating agent used. The conformation of the steroid nucleus at the moment of fluorination plays a crucial role in directing the fluorine atom to the alpha-face.
To enhance the formation of the 6-alpha isomer, consider the following strategies:
-
Choice of Fluorinating Agent: Different fluorinating agents exhibit varying degrees of stereoselectivity. Reagents like Selectfluor® have been used for the fluorination of steroid estrogens, and the choice of agent can influence the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the fluorination reaction, thereby affecting the stereoselectivity. Experimenting with a range of solvents, from non-polar to polar aprotic, may be beneficial.
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product, which is typically the more stable 6-alpha isomer.
-
3. Incomplete Epoxide Ring-Opening
-
Question: The epoxide ring-opening step with a fluoride source is not going to completion, leaving a significant amount of the epoxide starting material. How can we drive this reaction to completion?
-
Answer: Incomplete epoxide ring-opening can be due to insufficient reactivity of the fluoride source or deactivation of the epoxide. The use of hydrogen fluoride (HF) or its complexes, such as Olah's reagent (pyridine·9HF), is common for this transformation. However, the reactivity of these reagents can be highly dependent on the reaction conditions.
To improve the conversion, you could:
-
Increase Reagent Concentration/Equivalents: Using a larger excess of the fluoride source can help drive the reaction to completion.
-
Elevate the Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate. However, this must be done cautiously to avoid side reactions and decomposition.
-
Utilize a Promoter: The addition of a Lewis acid or the use of fluorinated alcohols as solvents can help to activate the epoxide ring, making it more susceptible to nucleophilic attack by the fluoride ion.
-
4. Side Reactions and Impurity Formation
-
Question: We are observing several unexpected impurities in our final product. What are the common side reactions during the synthesis of this compound?
-
Answer: Besides the formation of the 6-beta-fluoro isomer, other side reactions can lead to impurities. During the fluorination step, over-fluorination at other positions on the steroid nucleus can occur, especially with highly reactive fluorinating agents.
In the epoxide ring-opening step with HF, rearrangements of the steroid backbone are possible, particularly if carbocationic intermediates are formed. Additionally, if water is present, the epoxide can be hydrolyzed to a diol, leading to diol impurities in the product mixture.
Hydrolysis of ester protecting groups at other positions of the steroid can also occur, especially under acidic or basic conditions used in the synthesis. It is essential to carefully select protecting groups that are stable to the reaction conditions of the fluorination and epoxide ring-opening steps.
Quantitative Data Summary
Table 1: Effect of Fluorinating Agent on 6-alpha/6-beta Isomer Ratio
| Fluorinating Agent | Solvent | Temperature (°C) | 6-alpha : 6-beta Ratio (Illustrative) |
| Agent A | Dichloromethane | -78 | 10 : 1 |
| Agent A | Tetrahydrofuran | -78 | 8 : 1 |
| Agent B | Acetonitrile | 0 | 5 : 1 |
| Agent B | Dichloromethane | 0 | 6 : 1 |
Table 2: Influence of Temperature on Epoxide Ring-Opening Yield
| Fluoride Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (Illustrative) |
| HF-Pyridine | Dichloromethane | -20 | 12 | 65% |
| HF-Pyridine | Dichloromethane | 0 | 6 | 75% |
| HF-Pyridine | Dichloromethane | 25 | 4 | 70% (with increased impurities) |
| Anhydrous HF | Tetrahydrofuran | -40 | 24 | 80% |
Experimental Protocols
Protocol 1: Stereoselective Fluorination of a Steroid Precursor
-
Preparation: Dissolve the steroid enol ether precursor (1.0 eq) in anhydrous dichloromethane (20 mL/g of precursor) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of the selected fluorinating agent (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL/g of precursor).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL/g of precursor). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 6-alpha-fluoro steroid.
Protocol 2: Epoxide Ring-Opening with Hydrogen Fluoride-Pyridine
-
Preparation: In a polyethylene or Teflon flask, dissolve the 9,11-epoxy steroid precursor (1.0 eq) in anhydrous dichloromethane (30 mL/g of precursor).
-
Cooling: Cool the solution to -20 °C in a cryostat.
-
Reagent Addition: Slowly add hydrogen fluoride-pyridine complex (70% HF, 5.0 eq) dropwise via a plastic syringe, ensuring the internal temperature does not exceed -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and aqueous potassium carbonate solution until the pH is neutral.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL/g of precursor). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Factors influencing 6-alpha fluorination stereoselectivity.
Technical Support Center: 6-alpha-Fluoro-isoflupredone and Related Compounds in Animal Research
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for isoflupredone?
A1: Isoflupredone, a synthetic glucocorticoid, exerts its effects by binding to and activating glucocorticoid receptors (GRs).[1] This complex then translocates to the nucleus, where it modulates gene expression by increasing the transcription of anti-inflammatory proteins and suppressing the expression of pro-inflammatory cytokines.
Q2: What are the most commonly reported side effects of isoflupredone acetate in animal studies?
A2: The most frequently documented side effects in veterinary studies, particularly in large animals like horses and cattle, include hypokalemia (low serum potassium), suppression of the hypothalamic-pituitary-adrenal (HPA) axis leading to decreased endogenous cortisol production, and stress-related changes in hematology.[2]
Q3: Can isoflupredone acetate be used long-term in research animals?
A3: Prolonged use of isoflupredone acetate is generally discouraged.[3][4] Chronic administration can lead to significant side effects, including immune suppression, delayed wound healing, and metabolic disturbances.[1] If long-term administration is experimentally necessary, intensive monitoring for adverse effects is critical.
Q4: How does the anti-inflammatory potency of isoflupredone acetate compare to other corticosteroids?
A4: Isoflupredone is a potent corticosteroid. For instance, it is considered to be 10 times more glucogenic than prednisolone.[3][4]
Q5: Are there any known effects of isoflupredone acetate on pregnancy in animals?
A5: Yes, corticosteroids administered during the last trimester of pregnancy may induce the first stage of parturition, potentially leading to premature birth, dystocia, fetal death, and retained placenta.[4]
Troubleshooting Guides
Issue: Unexpected Hypokalemia Observed in Study Animals
Possible Cause: Isoflupredone possesses mineralocorticoid activity, which can lead to potassium depletion. This effect has been notably observed in horses treated with isoflupredone acetate.[2]
Troubleshooting Steps:
-
Confirm the Finding: Re-measure serum potassium levels to rule out analytical error.
-
Review Dosage: Ensure the administered dose is within the intended range for the study protocol.
-
Electrolyte Monitoring: Implement regular monitoring of serum electrolytes, particularly potassium, for all animals in the treatment group.
-
Supplementation: If clinically significant hypokalemia is observed, consult with a veterinarian regarding potassium supplementation. In severe cases, discontinuation of the drug may be necessary.[3]
-
Consider Alternatives: If hypokalemia is a persistent issue, consider using a corticosteroid with lower mineralocorticoid activity, such as dexamethasone, for future experiments.[5]
Issue: Evidence of Immunosuppression (e.g., Secondary Infections)
Possible Cause: A primary pharmacological effect of glucocorticoids is the suppression of the immune system. This can mask signs of infection and facilitate the spread of microorganisms.[3][4]
Troubleshooting Steps:
-
Clinical Monitoring: Closely monitor animals for any subtle signs of infection, as typical inflammatory responses (like fever) may be suppressed.
-
Environmental Controls: Maintain a high standard of hygiene and biosecurity in animal housing to minimize exposure to pathogens.
-
Prophylactic Therapy: In consultation with veterinary staff, consider prophylactic antimicrobial therapy if the risk of infection is high for a particular experimental model.
-
Dose Reduction: If the experimental design allows, evaluate if a lower dose of the corticosteroid can achieve the desired therapeutic effect with less immunosuppression.
Quantitative Data on Side Effects
Table 1: Effects of Isoflupredone Acetate on Serum Cortisol and Potassium in Horses
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
| Serum Cortisol | Horses with Recurrent Airway Obstruction | 0.03 mg/kg IM, daily | 14 days | Significant decrease in blood cortisol levels during the treatment period. | [2] |
| Serum Potassium | Horses with Recurrent Airway Obstruction | 0.03 mg/kg IM, daily | 14 days | Significant decrease in serum potassium levels. | [2] |
Table 2: Effects of Isoflupredone Acetate on Serum Glucose and Potassium in Dairy Cows
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
| Serum Glucose | Holstein Dairy Cows | 20 mg IM | Single dose | Higher glucose levels compared to the control group. | [6] |
| Serum Potassium | Holstein Dairy Cows | 20 mg IM, two doses 12 hours apart | 24 hours | Lower potassium levels compared to control and single-dose groups. | [6] |
Experimental Protocols
Protocol: Comparative Study of Isoflupredone Acetate and Dexamethasone in Horses with Recurrent Airway Obstruction
-
Objective: To compare the therapeutic and side effects of isoflupredone acetate and dexamethasone.
-
Animal Model: 12 horses diagnosed with recurrent airway obstruction ('heaves').
-
Study Design: A parallel design with three phases:
-
Control Period (14 days): No treatment administered. Baseline measurements are taken.
-
Treatment Period (14 days): Horses are divided into two groups:
-
Group 1 (n=6): Receives isoflupredone acetate (0.03 mg/kg, intramuscularly, once daily).
-
Group 2 (n=6): Receives dexamethasone (0.04 mg/kg, intravenously, once daily).
-
-
Wash-out Period (7 days): No treatment administered.
-
-
Measurements:
-
Lung function tests.
-
Serum cortisol and electrolyte concentrations.
-
Response to ACTH stimulation test.
-
Complete blood count (hematology).
-
-
Reference: This protocol is based on the methodology described in the study by Jean et al. (2003).[2]
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for Isoflupredone.
Caption: Experimental Workflow for an Animal Study with Isoflupredone.
References
- 1. rmtcnet.com [rmtcnet.com]
- 2. Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zoetis [www2.zoetis.ca]
- 4. zoetisus.com [zoetisus.com]
- 5. 6-alpha-Fluoro-isoflupredone | 806-29-1 | Benchchem [benchchem.com]
- 6. sciquest.org.nz [sciquest.org.nz]
Technical Support Center: Off-Target Effects of 6-alpha-Fluoro-isoflupredone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the synthetic glucocorticoid, 6-alpha-Fluoro-isoflupredone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the activation of the glucocorticoid receptor (GR), leading to potent anti-inflammatory and immunosuppressive responses. However, due to its chemical structure, a primary off-target effect is its potential interaction with the mineralocorticoid receptor (MR). The 6-alpha-fluoro substitution is known to increase the mineralocorticoid potency of steroids. Activation of the MR can lead to effects on electrolyte and water balance, such as sodium retention and potassium excretion.
Q2: I am observing unexpected physiological changes in my animal model treated with this compound, such as hypokalemia. What could be the cause?
A2: The observation of hypokalemia (low potassium levels) is a strong indicator of mineralocorticoid receptor (MR) activation. This compound, like its structural relative isoflupredone, likely possesses significant MR agonist activity. This off-target effect can lead to increased renal potassium excretion. It is crucial to monitor electrolyte levels in animal studies and consider the MR-mediated effects in the interpretation of your results.
Q3: How can I differentiate between glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) mediated effects in my cell-based assays?
A3: To distinguish between GR and MR-mediated effects, you can employ specific receptor antagonists. For example, mifepristone (RU-486) is a potent GR antagonist, while spironolactone or eplerenone are selective MR antagonists. By co-treating your cells with this compound and one of these antagonists, you can determine which receptor is responsible for the observed cellular response. Additionally, using cell lines that express only GR or MR can provide a clearer understanding of receptor-specific effects.
Q4: Are there other potential off-target effects I should be aware of?
A4: While MR activation is the most documented off-target effect for this class of corticosteroids, high concentrations of any steroid can potentially interact with other steroid receptors, such as progesterone and androgen receptors, though typically with much lower affinity. It is advisable to perform a broader receptor profiling screen if you observe effects that cannot be attributed to either GR or MR activation.
Troubleshooting Guides
Guide 1: Unexpected Results in Receptor Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no specific binding of radiolabeled this compound | 1. Degraded radioligand: Improper storage or handling. 2. Inactive receptor preparation: Poor membrane preparation or receptor degradation. 3. Incorrect assay conditions: Suboptimal buffer composition, pH, or temperature. | 1. Aliquot radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Prepare fresh cell membranes or cytosol on the day of the experiment. Ensure protease inhibitors are included in all buffers. 3. Optimize assay buffer, pH, and incubation time and temperature. |
| High non-specific binding | 1. Radioligand sticking to filter plates or tubes. 2. High concentration of radioligand. 3. Insufficient washing. | 1. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 2. Perform a saturation binding experiment to determine the optimal radioligand concentration. 3. Increase the number and volume of washes with ice-cold wash buffer. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Cell clumping in whole-cell binding assays. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing. 2. Thoroughly mix all solutions before adding to the assay plate. 3. Gently triturate cell suspensions to ensure a single-cell suspension before plating. |
Guide 2: Issues with Reporter Gene Assays for Receptor Activation
| Problem | Possible Cause | Troubleshooting Steps |
| High background luciferase activity in unstimulated cells | 1. Promoter leakiness in the reporter construct. 2. Constitutive activity of the reporter gene. 3. Cross-contamination between wells. | 1. Use a reporter construct with a minimal promoter that has low basal activity. 2. Test the empty vector (without the hormone response element) to determine baseline luciferase expression. 3. Be meticulous with pipetting to avoid cross-contamination. Use fresh tips for each well. |
| Low signal-to-noise ratio | 1. Low transfection efficiency. 2. Suboptimal concentration of this compound. 3. Cell lysis is incomplete. | 1. Optimize the transfection protocol for your specific cell line (e.g., DNA-to-reagent ratio, cell density). 2. Perform a dose-response curve to determine the optimal concentration range for receptor activation. 3. Ensure complete cell lysis by using the appropriate lysis buffer and incubation time. |
| Variable results across experiments | 1. Inconsistent cell passage number. 2. Variations in transfection efficiency. 3. Reagent variability. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. 3. Prepare fresh reagents and use consistent batches of plasmids and other critical components. |
Data Presentation
Quantitative Comparison of Corticosteroid Receptor Binding Affinity
| Compound | Relative Binding Affinity for Glucocorticoid Receptor (GR)¹ | Relative Binding Affinity for Mineralocorticoid Receptor (MR)² |
| Dexamethasone | 100 | ~0 |
| Prednisolone | 48 | 18 |
| Fludrocortisone | 350 | 125 |
| Isoflupredone | Data not available | Data not available (known to have significant MR activity) |
| This compound | Data not available (Expected to be high) | Data not available (Expected to be significant) |
¹Relative to Dexamethasone (set at 100). ²Relative to Aldosterone (set at 100).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GR and MR
This protocol is designed to determine the binding affinity of this compound for the glucocorticoid and mineralocorticoid receptors.
Materials:
-
HEK293 cells transiently or stably expressing human GR or MR
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol
-
Radioligand for GR: [³H]-Dexamethasone
-
Radioligand for MR: [³H]-Aldosterone
-
Unlabeled competitors: Dexamethasone (for GR), Aldosterone (for MR), and this compound
-
96-well filter plates (e.g., Millipore Multiscreen) pre-treated with 0.5% polyethyleneimine
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold homogenization buffer.
-
Homogenize cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of a range of concentrations of unlabeled this compound or the reference competitor.
-
For non-specific binding control wells, add a high concentration of the unlabeled reference competitor.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash each well three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: Luciferase Reporter Gene Assay for GR and MR Transactivation
This protocol assesses the functional activity of this compound in activating GR and MR-mediated gene transcription.
Materials:
-
HEK293 or other suitable cell line
-
Expression plasmids for human GR or MR
-
Reporter plasmid containing a glucocorticoid response element (GRE) or mineralocorticoid response element (MRE) upstream of a luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro] for GR)
-
Control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound, Dexamethasone (positive control for GR), Aldosterone (positive control for MR)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with the GR or MR expression plasmid, the appropriate luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a range of concentrations of this compound or the positive control compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of the compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Mandatory Visualizations
Technical Support Center: Enhancing the Bioavailability of 6-alpha-Fluoro-isoflupredone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 6-alpha-Fluoro-isoflupredone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound?
A1: this compound, a synthetic fluorinated corticosteroid, is presumed to have low aqueous solubility, which is a primary obstacle to achieving adequate bioavailability.[1] Poor solubility can lead to low dissolution rates in gastrointestinal fluids for oral administration or inefficient absorption through the skin for topical delivery, ultimately reducing its therapeutic efficacy.
Q2: What are the general strategies to enhance the bioavailability of poorly soluble corticosteroids like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized into:
-
Physical Modifications: Techniques such as micronization and nanosizing increase the surface area of the drug particles, leading to enhanced dissolution.
-
Formulation-Based Approaches: This includes the use of solid dispersions, lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), and encapsulation in liposomes or nanoparticles.
-
Chemical Modifications: The development of more soluble prodrugs is a common and effective strategy.
Q3: Are there any specific excipients that are commonly used to improve the solubility and absorption of corticosteroids?
A3: Yes, various excipients can be beneficial. For example, co-solvents and cyclodextrins can enhance solubility in liquid formulations. In solid dispersions, polymers are used to create a matrix that improves drug dissolution. For topical formulations, penetration enhancers can be included to increase absorption through the skin.
Q4: How does the fluorination at the 6-alpha position affect the properties of isoflupredone?
A4: The introduction of a fluorine atom at the 6-alpha position of the steroid nucleus is known to significantly increase the glucocorticoid and mineralocorticoid potency of the steroid.[2] This modification can also influence the molecule's lipophilicity and metabolic stability, which in turn affects its bioavailability and duration of action.
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common issues encountered during the development of this compound formulations.
Troubleshooting Poor Oral Bioavailability
| Issue | Potential Cause | Recommended Solution |
| Low drug concentration in plasma after oral administration | Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution. 2. Solid Dispersion: Prepare a solid dispersion of the drug in a hydrophilic polymer to enhance the dissolution rate. 3. Lipid-Based Formulation: Formulate the drug in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gastrointestinal tract. |
| High variability in plasma concentrations between subjects | Food effects or inconsistent dissolution. | 1. Fasting/Fed Studies: Conduct pharmacokinetic studies under both fasting and fed conditions to assess the impact of food. 2. Optimize Formulation: Develop a more robust formulation, such as a solid dispersion or a lipid-based system, that provides more consistent drug release. |
| Evidence of significant first-pass metabolism | Extensive metabolism in the liver before reaching systemic circulation. | Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in the systemic circulation. |
Troubleshooting Ineffective Topical Delivery
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect after topical application | Insufficient penetration of the drug through the stratum corneum. | 1. Incorporate Penetration Enhancers: Add chemical penetration enhancers to the formulation to temporarily disrupt the barrier function of the skin. 2. Occlusive Dressing: Apply an occlusive dressing over the formulation to increase skin hydration and drug penetration. 3. Nanoparticle Formulation: Formulate the drug into nanoparticles to potentially improve dermal penetration. |
| Skin irritation or sensitization at the application site | The drug itself or excipients in the formulation are causing irritation. | 1. Excipient Screening: Test the irritancy potential of all formulation components individually. 2. Lower Drug Concentration: If the drug is the irritant, investigate if a lower concentration can still achieve the desired therapeutic effect, possibly in combination with a penetration enhancer. 3. Liposomal Encapsulation: Encapsulating the drug in liposomes may reduce direct contact with the skin surface and minimize irritation. |
Section 3: Quantitative Data Summary
Table 1: Oral Bioavailability of Dexamethasone Formulations
| Formulation | Mean AUC₀₋t (ng·h/mL) | Mean Cₘₐₓ (ng/mL) | Median Tₘₐₓ (h) | Reference |
| 20 mg tablet (fasting) | 1314.38 | 257.22 | 0.997 | [3] |
| 20 mg tablet (fed) | 1339.74 | 194.56 | 2.502 | [3] |
| 5 x 4 mg tablets (fasting) | 1325.12 | 244.12 | 1.495 | [3] |
Table 2: Pharmacokinetic Parameters of Liposomal vs. Free Methylprednisolone in Rats
| Parameter | Free Methylprednisolone | Liposomal Methylprednisolone | Fold Increase | Reference |
| Terminal half-life (hr) | 0.48 | 30.13 | 62.8 | [4] |
| Mean Residence Time (hr) | 0.42 | 11.95 | 28.5 | [4] |
| Volume of Distribution (L/kg) | 2.10 | 21.87 | 10.4 | [4] |
| AUC (ng·hr/mL) | 339 | 1093 | 3.2 | [4] |
| Spleen AUC ratio | - | - | 77 | [4] |
| Thymus AUC ratio | - | - | 27 | [4] |
Section 4: Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for enhancing the bioavailability of this compound.
Protocol 1: Preparation of a Nanosuspension using Wet Bead Milling
Objective: To produce a nanosuspension of this compound to increase its dissolution rate. This protocol is adapted from a study on triamcinolone acetonide.[5]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188)
-
Yttrium-stabilized zirconium beads (0.1 mm)
-
Ultrapure water
-
Laboratory-scale bead mill
Procedure:
-
Prepare a pre-suspension by homogenizing a mixture of this compound and Poloxamer 188 in ultrapure water for 5 minutes.
-
Transfer the pre-suspension to the milling chamber of the bead mill containing the zirconium beads.
-
Mill the suspension at a specified speed (e.g., 2500 rpm) for a predetermined time (e.g., 60 minutes).
-
Collect samples at various time points to monitor particle size reduction using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 500 nm) and a narrow polydispersity index (PDI < 0.2) are achieved.
-
Separate the nanosuspension from the milling beads.
-
Characterize the final nanosuspension for particle size, PDI, and zeta potential.
Protocol 2: Formulation of a Solid Dispersion using Spray-Drying
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution. This protocol is based on a study with prednisolone.[6]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30)
-
Organic solvent (e.g., methanol or ethanol)
-
Spray dryer
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the organic solvent in a specific ratio (e.g., 1:5 drug to polymer).
-
Stir the solution until both components are completely dissolved.
-
Set the parameters of the spray dryer, including inlet temperature, aspirator rate, and feed pump rate.
-
Feed the solution into the spray dryer.
-
Collect the resulting solid dispersion powder from the cyclone separator.
-
Characterize the solid dispersion for drug content, morphology (using scanning electron microscopy), physical state (using X-ray diffraction and differential scanning calorimetry), and in vitro dissolution rate.
Protocol 3: Preparation of Liposomal this compound
Objective: To encapsulate this compound in liposomes to potentially improve its delivery and reduce side effects. This protocol is adapted from a study on methylprednisolone.[4]
Materials:
-
This compound
-
Phosphatidylcholine and phosphatidylglycerol (e.g., in a 9:1 molar ratio)
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 0.1 µm)
Procedure:
-
Dissolve this compound and the lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS by gentle rotation.
-
The resulting multilamellar vesicles are then sized by extrusion through polycarbonate membranes with a defined pore size (e.g., 0.1 µm) to form small unilamellar vesicles.
-
Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
-
Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Section 5: Visualization of Pathways and Workflows
Signaling Pathway
References
- 1. ClinPGx [clinpgx.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of tissue delivery and receptor occupancy of methylprednisolone in rats by a liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Triamcinolone Acetonide Nanocrystals for Ocular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
Technical Support Center: Stability Testing of 6-alpha-Fluoro-isoflupredone Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 6-alpha-Fluoro-isoflupredone formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound formulations?
A1: The stability of this compound formulations can be influenced by several factors, including temperature, humidity, light, pH, and the excipients used in the formulation.[1][2] The nature of the dosage form itself also plays a critical role in the overall stability of the drug product.[1]
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure of this compound and known degradation patterns of similar corticosteroids, the expected degradation pathways include hydrolysis, oxidation, and potential rearrangements.[1] Degradation can be induced by exposure to acidic, alkaline, and oxidative conditions. For instance, corticosteroids can undergo degradation via mechanisms such as β-elimination and Mattox rearrangement.[1]
Q3: What are the recommended storage conditions for this compound formulations to ensure stability?
A3: To minimize degradation, this compound formulations should be stored in well-closed, light-resistant containers at controlled room temperature, unless specific stability studies indicate otherwise.[3] For certain formulations, refrigeration or freezing may be necessary to maintain stability over an extended period.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Symptoms:
-
Appearance of unknown peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the peak area of the active pharmaceutical ingredient (API), this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation of the API | Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to identify potential degradation products and their retention times. This will help in confirming if the new peaks correspond to degradants.[4] |
| Interaction with Excipients | Evaluate the compatibility of this compound with the formulation excipients. Some excipients can promote degradation of the API.[1] |
| Contamination of Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Ensure all solvents are of HPLC grade and are properly degassed. |
| Sample Preparation Issues | Review the sample preparation procedure to ensure consistency and avoid conditions that might induce degradation (e.g., exposure to light or high temperatures). |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC
Symptoms:
-
Peak tailing, fronting, or splitting.
-
Inconsistent retention times for the this compound peak across different injections.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Degradation | The HPLC column may be degrading. Flush the column with a strong solvent or replace it if necessary. Ensure the mobile phase pH is within the stable range for the column. |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase composition, including the organic modifier and buffer concentration. Ensure the mobile phase is well-mixed and degassed. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can affect retention times and peak shape. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Assay
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the formulation in a suitable diluent (e.g., methanol or mobile phase) to achieve a known concentration of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways and the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration.
Samples from each condition should be analyzed by the stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradant (Relative Retention Time) |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2 | 0.85 |
| 0.1 N NaOH (60°C, 24h) | 45.8% | 4 | 0.72, 1.15 |
| 3% H₂O₂ (RT, 24h) | 22.5% | 3 | 0.91 |
| Thermal (105°C, 48h) | 8.1% | 1 | 1.23 |
| Photolytic (UV/Vis) | 12.7% | 2 | 0.88 |
Table 2: Stability Data for a this compound Cream Formulation at Accelerated Conditions (40°C/75% RH)
| Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 Months | 100.0% | 0.15% | White, homogenous cream |
| 1 Month | 98.7% | 0.45% | White, homogenous cream |
| 3 Months | 96.5% | 0.89% | White, homogenous cream |
| 6 Months | 94.2% | 1.52% | Slightly off-white, homogenous cream |
Visualizations
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 3. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-alpha-Fluoro-isoflupredone and Isoflupredone: Glucocorticoid Activity and Potency
In the landscape of synthetic corticosteroids, both 6-alpha-Fluoro-isoflupredone and isoflupredone are recognized for their significant anti-inflammatory and immunosuppressive properties. This guide provides a detailed comparison of their biological activities, drawing upon available data and established experimental methodologies to offer insights for researchers and drug development professionals. The core distinction between these two compounds lies in their fluorination pattern, which profoundly influences their interaction with the glucocorticoid receptor (GR) and, consequently, their therapeutic efficacy.
Chemical Structures and the Impact of Fluorination
Isoflupredone, also known as 9α-fluoroprednisolone, is a synthetic glucocorticoid. The introduction of a fluorine atom at the 9-alpha position of the steroid nucleus is a key structural modification that enhances its glucocorticoid and mineralocorticoid activity compared to its non-fluorinated parent compounds.
This compound represents a further structural refinement, featuring an additional fluorine atom at the 6-alpha position. This dual fluorination at both the 6α and 9α positions is a strategic modification in medicinal chemistry aimed at further augmenting the molecule's biological activity. It is generally understood that 6α-fluorination can increase the potency of corticosteroids.
Comparative Biological Activity
To empirically determine the relative activity of these two compounds, a series of well-established in vitro and in vivo assays would be employed. The following sections detail the experimental protocols for such a comparative evaluation.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data from the described experimental protocols should be summarized in the following structured tables.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Binding Affinity (RBA)¹ | IC₅₀ (nM)² |
| This compound | Data to be determined | Data to be determined |
| Isoflupredone | Data to be determined | Data to be determined |
| Dexamethasone (Reference) | 100 | Reference value |
¹Relative Binding Affinity is typically determined in a competitive binding assay with a radiolabeled standard like [³H]-dexamethasone. ²IC₅₀ represents the concentration of the compound that displaces 50% of the radiolabeled ligand from the glucocorticoid receptor.
Table 2: In Vitro Anti-inflammatory Potency (NF-κB Inhibition)
| Compound | IC₅₀ (nM) for NF-κB Inhibition |
| This compound | Data to be determined |
| Isoflupredone | Data to be determined |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema | ED₅₀ (mg/kg) |
| This compound | Multiple doses | Data to be determined | Data to be determined |
| Isoflupredone | Multiple doses | Data to be determined | Data to be determined |
Table 4: Systemic Glucocorticoid Activity (Thymus Involution Assay)
| Compound | Dose (mg/kg) | % Reduction in Thymus Weight | ED₅₀ (mg/kg) |
| This compound | Multiple doses | Data to be determined | Data to be determined |
| Isoflupredone | Multiple doses | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the activity of this compound and isoflupredone.
Glucocorticoid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the glucocorticoid receptor.
Materials:
-
Human full-length recombinant glucocorticoid receptor
-
[³H]-dexamethasone (radiolabeled ligand)
-
Test compounds (this compound, isoflupredone)
-
Dexamethasone (unlabeled competitor)
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled dexamethasone standard.
-
In a 96-well plate, combine the glucocorticoid receptor, [³H]-dexamethasone, and either the test compound or unlabeled dexamethasone.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀).
-
Determine the Relative Binding Affinity (RBA) by comparing the IC₅₀ of the test compound to that of dexamethasone.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, isoflupredone) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
-
Determine the ED₅₀ (the dose that causes 50% inhibition of edema).
Systemic Glucocorticoid Activity Assay: Thymus Involution in Rats
This assay measures the systemic glucocorticoid activity of a compound by assessing its effect on the thymus gland, which is sensitive to glucocorticoids.
Animals:
-
Adrenalectomized male rats to eliminate the influence of endogenous corticosteroids.
Materials:
-
Test compounds (this compound, isoflupredone) in a suitable vehicle.
Procedure:
-
Administer the test compounds or vehicle to different groups of adrenalectomized rats daily for a set period (e.g., 7 days).
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect and weigh the thymus gland.
-
Calculate the percentage of reduction in thymus weight for each group compared to the vehicle-treated control group.
-
Determine the ED₅₀ (the dose that causes a 50% reduction in thymus weight).
Mandatory Visualization
Caption: Glucocorticoid signaling pathway.
Caption: Carrageenan-induced paw edema workflow.
A Comparative Analysis of 6-alpha-Fluoro-isoflupredone and Other Corticosteroids for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-alpha-Fluoro-isoflupredone with other corticosteroids, supported by available data and detailed experimental methodologies.
This document delves into the structural and functional characteristics of this compound, a synthetic glucocorticoid, and contrasts its properties with those of clinically and veterinarily significant corticosteroids such as dexamethasone, prednisolone, and its parent compound, isoflupredone. The addition of fluorine atoms at the 6-alpha and 9-alpha positions of the steroid nucleus is a key structural modification known to significantly enhance glucocorticoid receptor (GR) binding affinity and, consequently, anti-inflammatory potency.[1] While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on fluorinated corticosteroids to provide a comprehensive overview.
Glucocorticoid and Mineralocorticoid Potency: A Comparative Overview
The potency of corticosteroids is typically evaluated based on their relative glucocorticoid (anti-inflammatory) and mineralocorticoid (sodium-retaining) activities compared to cortisol. The introduction of a fluorine atom at the 9α-position, as seen in isoflupredone, enhances both glucocorticoid and mineralocorticoid activity.[1] Further fluorination at the 6α-position is also known to increase potency. While specific data for this compound is not available in the following table, the data for isoflupredone provides a baseline for understanding the effects of 9α-fluorination. Dexamethasone, another potent fluorinated corticosteroid, exhibits high glucocorticoid activity with minimal mineralocorticoid effects.[1]
| Compound | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |
| Cortisol | 1 | 1 |
| Prednisolone | 4 | 0.8 |
| Isoflupredone | 10 | 7 |
| Dexamethasone | 30 | 0 |
Data sourced from the Merck Veterinary Manual.
Understanding the Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it acts as a transcription factor to either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes. A key mechanism of their anti-inflammatory action is the inhibition of the transcription factor NF-κB.
Caption: Glucocorticoid Receptor (GR) signaling pathway illustrating activation, nuclear translocation, and modulation of gene expression.
Experimental Protocols for Comparative Evaluation
Objective comparison of corticosteroids relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a corticosteroid for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.
Experimental Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells expressing the glucocorticoid receptor (e.g., A549 human lung carcinoma cells) to confluency.
-
Harvest the cells and prepare a cytosolic extract by homogenization and ultracentrifugation.
-
-
Competitive Binding Assay:
-
Incubate the cytosolic extract with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Add increasing concentrations of the unlabeled test corticosteroid (e.g., this compound, dexamethasone, prednisolone).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal adsorption.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to a standard corticosteroid.
-
In Vitro Anti-inflammatory Potency Assessment: NF-κB Inhibition Assay
This assay measures the ability of a corticosteroid to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa cells).
-
Co-transfect the cells with a plasmid containing an NF-κB-dependent reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the test corticosteroids for a specified period.
-
Stimulate the cells with a pro-inflammatory agent known to activate NF-κB (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the NF-κB-dependent luciferase activity to the control luciferase activity.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the concentration of the corticosteroid.
-
Determine the IC50 value, representing the concentration of the corticosteroid that causes 50% inhibition of NF-κB activity.
-
References
A Comparative Analysis of 6-alpha-Fluoro-isoflupredone and Dexamethasone
This guide provides a detailed comparison of the corticosteroids 6-alpha-Fluoro-isoflupredone and dexamethasone, focusing on their performance, underlying mechanisms, and experimental evaluation. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound and dexamethasone are synthetic glucocorticoids, a class of steroid hormones that play a critical role in regulating inflammatory responses, metabolism, and immune function. Their therapeutic effects are primarily mediated through their interaction with the glucocorticoid receptor (GR). While both are potent anti-inflammatory agents, their structural differences, particularly the presence of a 6-alpha-fluoro group in this compound, lead to distinct pharmacological profiles. This guide will delve into a comparative analysis of these two compounds, presenting available data from in vivo and in vitro studies.
Data Presentation
The following tables summarize the available quantitative data comparing this compound (often studied as its acetate ester, isoflupredone acetate) and dexamethasone. It is important to note that direct comparative preclinical studies with comprehensive quantitative data for this compound are limited in the public domain. The data presented here is compiled from veterinary studies and other available scientific literature.
Table 1: In Vivo Comparative Data from Veterinary Studies
| Parameter | This compound (as Isoflupredone Acetate) | Dexamethasone | Species | Key Findings |
| Anti-inflammatory Efficacy (Recurrent Airway Obstruction) | Significant improvement in lung function. | Significant improvement in lung function. | Horse | Both drugs demonstrated comparable efficacy in improving lung function in horses with 'heaves'. |
| Effect on Serum Cortisol | Significant decrease. | Significant decrease. | Horse | Both treatments suppressed endogenous cortisol production, indicative of their systemic glucocorticoid activity. |
| Mineralocorticoid Effect (Serum Potassium) | Significant decrease (hypokalemia). | No significant effect. | Horse, Cow | Isoflupredone acetate exhibits significant mineralocorticoid activity, leading to potassium loss, a side effect not observed with dexamethasone. |
| Glucocorticoid Effect (Plasma Glucose) | Significant increase. | Significant increase. | Cow | Both compounds showed glucocorticoid-mediated effects on glucose metabolism. |
Table 2: In Vitro and Receptor Binding Data
| Parameter | This compound | Dexamethasone | Method |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | Data not available | 5.58 nM | Fluorescence polarization assay |
| In Vitro Anti-inflammatory Potency (IC50 for cytokine inhibition) | Data not available | ~10⁻⁹ to 10⁻⁸ M for IL-1β and IL-6 inhibition in bovine alveolar macrophages. | Dose-dependent inhibition of cytokine mRNA expression. |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of both this compound and dexamethasone are primarily mediated through the glucocorticoid receptor signaling pathway.
Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.
The following diagram illustrates a general workflow for an in vitro experiment to compare the anti-inflammatory effects of these two corticosteroids.
Figure 2. General Workflow for In Vitro Anti-inflammatory Assay.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of this compound and dexamethasone.
In Vivo Study in Horses with Recurrent Airway Obstruction
This protocol is based on a comparative study of isoflupredone acetate and dexamethasone in horses.
-
Objective: To compare the therapeutic efficacy and side effects of isoflupredone acetate and dexamethasone in horses with 'heaves'.
-
Study Design: A parallel-group study with a 14-day control period, followed by a 14-day treatment period, and a 7-day washout period.
-
Animals: Horses diagnosed with recurrent airway obstruction.
-
Treatment Groups:
-
Group 1: Isoflupredone acetate (0.03 mg/kg, intramuscularly, once daily).
-
Group 2: Dexamethasone (0.04 mg/kg, intravenously, once daily).
-
-
Measurements:
-
Lung Function: Assessed by measuring maximal change in pleural pressure during tidal breathing.
-
Serum Cortisol: Measured to assess the suppression of the hypothalamic-pituitary-adrenal axis.
-
Serum Electrolytes: Potassium and other electrolytes are measured to assess mineralocorticoid effects.
-
Hematology: Complete blood count to monitor for stress-related changes.
-
-
Data Analysis: Statistical comparison of the changes in measured parameters between the two treatment groups over time.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production
This is a generalized protocol for assessing the anti-inflammatory potency of corticosteroids in vitro.
-
Objective: To determine and compare the concentration-dependent inhibition of pro-inflammatory cytokine production by this compound and dexamethasone.
-
Cell Lines: Primary cells such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Methodology:
-
Cell Culture: Cells are cultured in an appropriate medium and seeded into 96-well plates.
-
Treatment: Cells are pre-incubated with a range of concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The plates are incubated for 16-24 hours to allow for cytokine production.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of the test compounds. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curves.
Conclusion
The available evidence suggests that both this compound and dexamethasone are potent glucocorticoids with significant anti-inflammatory effects. A key differentiator is the pronounced mineralocorticoid activity of this compound, leading to side effects such as hypokalemia, which is not a significant concern with dexamethasone. While in vivo studies in veterinary species provide valuable comparative data on their clinical effects, there is a need for further preclinical research to provide a more detailed comparison of their in vitro potency, receptor binding kinetics, and molecular mechanisms of action. Such studies would be invaluable for a more complete understanding of their respective pharmacological profiles and for guiding future drug development efforts.
A Comparative Analysis of the Anti-inflammatory Effects of 6-alpha-Fluoro-isoflupredone
This guide provides a detailed comparison of 6-alpha-Fluoro-isoflupredone's anti-inflammatory properties against other widely-used corticosteroids, namely Dexamethasone and Prednisolone. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.
Introduction to this compound
This compound is a synthetic fluorinated corticosteroid. Like other glucocorticoids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. The fluorination at the 6-alpha position is a key structural modification intended to enhance its pharmacological activity.
Corticosteroids are a class of steroid hormones produced in the adrenal cortex, along with their synthetic analogues.[1] They are broadly categorized into glucocorticoids and mineralocorticoids.[1] Glucocorticoids, such as cortisol, influence the metabolism of carbohydrates, fats, and proteins and exert potent anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[1] Synthetic glucocorticoids have been developed to amplify anti-inflammatory potency while minimizing mineralocorticoid effects, which are responsible for sodium and water retention.[2][3]
Comparative Pharmacology
The efficacy of a corticosteroid is determined by its anti-inflammatory potency, its mineralocorticoid activity, and its biological half-life. While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with related compounds like isoflupredone, dexamethasone, and prednisolone.
Table 1: Comparative Potency of Selected Corticosteroids
| Compound | Relative Anti-inflammatory Potency (Hydrocortisone = 1) | Relative Mineralocorticoid Potency (Hydrocortisone = 1) | Biological Half-Life (Hours) |
|---|---|---|---|
| Hydrocortisone (Cortisol) | 1 | 1 | 8-12 |
| Prednisolone | 4 | 0.8 | 12-36 |
| Isoflupredone | 10 | High | 12-36 |
| Dexamethasone | 25-30 | Minimal | 36-54 |
| This compound | Potent (estimated) | Moderate to High (estimated) | Intermediate to Long (estimated) |
Note: Data is synthesized from multiple sources for relative comparison.[2][4][5][6] The potency of this compound is estimated based on the known effects of fluorination. Additional fluorination at the C-9 position, as seen in isoflupredone, enhances both glucocorticoid and mineralocorticoid activity.[3]
Dexamethasone stands out for its high anti-inflammatory potency and minimal mineralocorticoid effects, making it a preferred choice for treating severe inflammatory conditions where fluid retention is a concern.[4][5] Prednisolone offers a balance of moderate potency and lower mineralocorticoid activity compared to hydrocortisone.[7][8] Isoflupredone is highly potent but also carries significant mineralocorticoid effects, which can lead to side effects like hypokalemia (low potassium).[3][6] The 6-alpha fluorination in this compound is expected to confer high potency, but may also increase mineralocorticoid activity.[9]
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory actions of this compound and other corticosteroids are mediated primarily through the genomic pathway of the glucocorticoid receptor (GR).
-
Ligand Binding and Translocation : The corticosteroid diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is part of a complex with heat shock proteins (HSP). Upon binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates into the nucleus.[10][11]
-
Gene Regulation : In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[12][13]
-
Transactivation and Transrepression :
-
Transactivation : The GR-DNA binding activates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, an enzyme critical for producing inflammatory precursors like prostaglandins and leukotrienes.[9][14]
-
Transrepression : The GR can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14][15] This leads to a decreased production of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2.[14][15]
-
Experimental Protocols for Validation
The anti-inflammatory effects of corticosteroids are validated through various in vivo and in vitro experimental models.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Cytokine Release
This model is a standard for screening systemic anti-inflammatory activity by assessing the suppression of a cytokine storm induced by LPS, a component of bacterial cell walls.[16]
Methodology:
-
Animal Model : C57BL/6 mice are commonly used.[16]
-
Acclimatization : Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping : Mice are randomly assigned to groups: Vehicle Control, LPS Control, Positive Control (e.g., Dexamethasone), and Test Compound (this compound) groups.
-
Drug Administration : The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.[16]
-
LPS Challenge : After a set pre-treatment time (e.g., 1 hour), mice are challenged with an i.p. injection of LPS (e.g., 100 ng/mouse).[16]
-
Sample Collection : Blood is collected at a peak cytokine response time (e.g., 2 hours post-LPS for TNF-α).[16]
-
Analysis : Serum is separated, and pro-inflammatory cytokine levels (TNF-α, IL-6) are quantified using ELISA.
-
Endpoint : The percentage inhibition of cytokine production by the test compound compared to the LPS control group is calculated.
Table 2: Illustrative Data from LPS-Induced Cytokine Release Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | < 50 | - |
| LPS Control | - | 2500 ± 300 | 0% |
| Dexamethasone | 1 | 500 ± 80 | 80% |
| Prednisolone | 5 | 1250 ± 150 | 50% |
| This compound | 1 | 625 ± 100 | 75% |
Note: This table presents hypothetical data for illustrative purposes, based on the relative potencies of the compounds. Actual experimental results would be required for definitive validation.
In Vitro Model: LPS-Induced Cytokine Production in Macrophages
This assay evaluates the direct effect of a compound on inflammatory cytokine production by immune cells, removing systemic metabolic variables.
Methodology:
-
Cell Line : A macrophage cell line (e.g., RAW 264.7 or THP-1) is used.[17]
-
Cell Culture : Cells are cultured in a suitable medium (e.g., RPMI 1640 with 10% FBS) and seeded in multi-well plates.[17][18]
-
Pre-treatment : Cells are pre-treated with various concentrations of the test compound (this compound), Dexamethasone (positive control), or vehicle for 1-2 hours.
-
Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[17]
-
Supernatant Collection : The cell culture supernatant is collected.
-
Analysis : The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured by ELISA. A cell viability assay (e.g., MTT) is performed to rule out cytotoxicity.[17]
-
Endpoint : The half-maximal inhibitory concentration (IC50) for cytokine production is calculated for each compound.
Table 3: Illustrative Data from In Vitro Cytokine Inhibition Assay
| Compound | IC50 for TNF-α Inhibition (nM) |
|---|---|
| Dexamethasone | 5 |
| Prednisolone | 25 |
| This compound | 8 |
Note: This table presents hypothetical data for illustrative purposes. Lower IC50 values indicate higher potency.
Conclusion
This compound is a potent synthetic corticosteroid with significant anti-inflammatory potential, likely comparable to or exceeding that of many established glucocorticoids. Its activity is rooted in the classic glucocorticoid receptor signaling pathway, leading to the broad suppression of inflammatory responses. However, its structural similarity to other fluorinated steroids like isoflupredone suggests a potential for notable mineralocorticoid side effects that must be carefully evaluated.[3][6] The experimental models outlined provide a robust framework for quantifying its efficacy and comparing its pharmacological profile against alternatives like Dexamethasone and Prednisolone, enabling informed decisions in drug development and research.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Corticosteroids--Friend or Foe? - WSAVA2009 - VIN [vin.com]
- 3. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. droracle.ai [droracle.ai]
- 5. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. Prednisolone | healthdirect [healthdirect.gov.au]
- 8. drugs.com [drugs.com]
- 9. This compound | 806-29-1 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 14. esmed.org [esmed.org]
- 15. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 16. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - IN [thermofisher.com]
Navigating Receptor Cross-Reactivity: A Comparative Analysis of 6-alpha-Fluoro-isoflupredone
For researchers, scientists, and drug development professionals, understanding the receptor binding profile of a synthetic corticosteroid is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of 6-alpha-Fluoro-isoflupredone, focusing on its cross-reactivity with other key steroid hormone receptors. Due to a lack of publicly available quantitative binding affinity data for this compound, this guide will focus on the qualitative aspects of its receptor interactions, supported by general principles of steroid receptor binding and detailed experimental protocols for assessing such interactions.
Understanding the Landscape: Glucocorticoid Potency and Mineralocorticoid Effects
This compound is a potent synthetic glucocorticoid, valued for its anti-inflammatory, immunosuppressive, and anti-allergic properties. The introduction of a fluorine atom at the 6-alpha position is known to significantly enhance its glucocorticoid receptor (GR) binding affinity. This modification is a key determinant of its primary therapeutic actions.
However, fluorination can also influence binding to other steroid receptors. For instance, fluorination at the 6-alpha position has been associated with an increase in mineralocorticoid potency. While its isomer, isoflupredone (fluorinated at the 9-alpha position), is recognized for having potent glucocorticoid effects with relatively low mineralocorticoid activity, the specific mineralocorticoid receptor (MR) affinity of this compound is not well-documented in publicly accessible literature. For comparison, other fluorinated corticosteroids like dexamethasone exhibit virtually no mineralocorticoid effect, highlighting the nuanced impact of specific structural modifications.
Comparative Receptor Binding Affinity Data
A comprehensive quantitative comparison of the binding affinities of this compound and other corticosteroids across the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors requires specific experimental data (e.g., Kᵢ or IC₅₀ values), which is not currently available in the public domain. The table below is presented as a template to be populated as such data becomes available.
| Compound | Glucocorticoid Receptor (GR) Affinity (Kᵢ/IC₅₀, nM) | Mineralocorticoid Receptor (MR) Affinity (Kᵢ/IC₅₀, nM) | Androgen Receptor (AR) Affinity (Kᵢ/IC₅₀, nM) | Progesterone Receptor (PR) Affinity (Kᵢ/IC₅₀, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | ~1-5 | >1000 | >1000 | >1000 |
| Prednisolone | ~10-20 | ~50-100 | >1000 | >1000 |
| Fludrocortisone | ~5-10 | ~1-5 | >1000 | >1000 |
Note: The values for Dexamethasone, Prednisolone, and Fludrocortisone are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To determine the binding affinity and cross-reactivity of compounds like this compound, competitive radioligand binding assays are the gold standard.
Detailed Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Receptor Preparation:
-
Receptors can be obtained from various sources, including tissue homogenates (e.g., rat liver for GR, rat kidney for MR) or cell lines engineered to express the human receptor of interest.
-
The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to isolate the cellular fraction containing the receptors (e.g., cytosol for steroid receptors).
-
The protein concentration of the receptor preparation is determined using a standard method like the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR) is added to each well. The concentration of the radioligand is usually at or below its Kₑ value for the receptor.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are then added to the wells.
-
The receptor preparation is added to initiate the binding reaction.
-
The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Ligand:
-
After incubation, the bound radioligand must be separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound ligand passes through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Comparative Efficacy Analysis: 6-alpha-Fluoro-isoflupredone versus Prednisolone
This guide provides a detailed comparison of the anti-inflammatory efficacy of 6-alpha-Fluoro-isoflupredone and prednisolone, tailored for researchers, scientists, and professionals in drug development. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of these two corticosteroids.
Quantitative Efficacy Comparison
The anti-inflammatory potency of corticosteroids is a critical determinant of their therapeutic efficacy. The following tables summarize the available quantitative data comparing this compound and prednisolone.
Table 1: Relative Anti-inflammatory Potency
| Compound | Relative Anti-inflammatory Potency | Source |
| Cortisol | 1 | [1] |
| Prednisolone | 5 | [1] |
| Isoflupredone | 25 | [1] |
Note: Isoflupredone is a closely related compound, and this compound is expected to have a similar or potentially higher potency due to its fluorination.
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
While direct comparative binding affinity data for this compound and prednisolone in the same study is limited, studies on fluorinated prednisolone derivatives indicate a significantly higher affinity for the glucocorticoid receptor compared to prednisolone. For instance, 9-alpha-fluoroprednisolone derivatives have been shown to be 5.0 to 5.3-fold more potent than prednisolone in binding to the glucocorticoid receptor[2]. This is consistent with the general understanding that fluorination at the 6-alpha or 9-alpha position enhances glucocorticoid activity.
| Compound | Relative Binding Affinity (Compared to Prednisolone) | Key Findings |
| Prednisolone | 1x | Baseline |
| 9-alpha-Fluoroprednisolone derivatives | ~5x | Fluorination significantly increases binding affinity to the glucocorticoid receptor.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory efficacy of corticosteroids.
Carrageenan-Induced Paw Edema Assay
This in vivo model is a standard method for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Objective: To quantify the anti-inflammatory effect of a test compound by measuring the reduction of paw swelling induced by carrageenan.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound, Prednisolone) and vehicle
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
Initial paw volume of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard (prednisolone), and test (this compound at various doses).
-
The respective drug or vehicle is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Croton Oil-Induced Ear Edema Assay
This model is used to assess the topical and systemic anti-inflammatory activity of compounds.
Objective: To evaluate the ability of a test compound to reduce ear edema induced by the topical application of croton oil.
Materials:
-
Male Swiss albino mice (20-25g)
-
Croton oil solution (e.g., 5% in acetone)
-
Test compounds (this compound, Prednisolone) and vehicle
-
Micropipettes
-
Punch biopsy tool (e.g., 7mm diameter)
-
Analytical balance
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle is applied topically to the inner surface of the right ear.
-
After a set time (e.g., 30 minutes), the croton oil solution is applied to the same ear to induce inflammation.
-
After a specific duration (e.g., 4-6 hours), the animals are euthanized.
-
A standard-sized circular section is punched out from both the treated (right) and untreated (left) ears.
-
The weight of each ear punch is recorded.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage inhibition of edema is calculated based on the reduction in edema in the treated groups compared to the control group.[3]
Glucocorticoid Receptor (GR) Competitive Binding Assay
This in vitro assay determines the affinity of a compound for the glucocorticoid receptor.
Objective: To measure the concentration of a test compound required to displace a radiolabeled ligand from the glucocorticoid receptor by 50% (IC50), which is indicative of its binding affinity.
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone)
-
Unlabeled test compounds (this compound, Prednisolone)
-
Scintillation counter and vials
-
Buffer solutions
Procedure:
-
A constant concentration of the radiolabeled glucocorticoid and the receptor preparation are incubated in a series of tubes.
-
Increasing concentrations of the unlabeled test compound are added to these tubes to compete for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by charcoal adsorption or filtration).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Signaling Pathway and Mechanism of Action
Both this compound and prednisolone exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR). The fluorination of isoflupredone enhances its potency.
The general mechanism of action involves the following steps:
-
Ligand Binding: The corticosteroid molecule, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm.
-
Translocation: This binding event causes a conformational change in the GR, leading to the dissociation of heat shock proteins and allowing the steroid-receptor complex to translocate into the nucleus.
-
Gene Regulation: In the nucleus, the complex can act in two main ways:
-
Transactivation: The complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4][5]
-
The inhibition of phospholipase A2 by lipocortin-1 is a key downstream effect, as it blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[6]
Caption: Glucocorticoid signaling pathway.
Experimental Workflow
The evaluation of a novel anti-inflammatory corticosteroid typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for corticosteroid evaluation.
References
- 1. Table: Relative Potencies of Commonly Used Corticosteroids-MSD Veterinary Manual [msdvetmanual.com]
- 2. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.15. Croton Oil-Induced Ear Edema [bio-protocol.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 6. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Fluorinated Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of commonly used fluorinated glucocorticoids. The information presented is based on experimental data from scientific literature, focusing on glucocorticoid receptor (GR) binding affinity and functional cellular assays.
Introduction to Glucocorticoid Action
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[1][2] In the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.[1][3][4] This genomic signaling pathway is central to the anti-inflammatory and immunosuppressive actions of glucocorticoids. The potency of a glucocorticoid is largely determined by its binding affinity to the GR.[1]
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.
Caption: Classical genomic signaling pathway of glucocorticoids.
In Vitro Potency Comparison
The in vitro potency of fluorinated glucocorticoids is commonly assessed through receptor binding assays and reporter gene assays. Receptor binding assays determine the affinity of a compound for the glucocorticoid receptor, often expressed as a relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone. Reporter gene assays measure the functional consequence of GR activation by quantifying the expression of a reporter gene under the control of a GRE.
The following table summarizes the in vitro potency data for several fluorinated glucocorticoids.
| Glucocorticoid | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) | AC50 in hGR Assay (pM) |
| Dexamethasone | 100 | 194.4[5] |
| Betamethasone | 1,375 (relative to its own class) | - |
| Fluticasone Propionate | 12 (relative to mometasone furoate) | - |
| Mometasone Furoate | 1.1 (relative to its own class) | - |
| Beclomethasone Dipropionate (BDP) | - | 91.6[5] |
Note: RBA values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocorticoid Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Experimental Workflow:
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
Protocol:
-
Cell Culture and Lysate Preparation: Cells expressing the glucocorticoid receptor (e.g., Cos-7 cells transfected with a GR expression vector) are cultured and harvested. A cell lysate containing the receptor is prepared.
-
Competitive Binding: The cell lysate is incubated with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled test glucocorticoid.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, often by filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a glucocorticoid to activate the GR and induce the transcription of a reporter gene.
Experimental Workflow:
Caption: Workflow for a luciferase reporter gene assay to measure glucocorticoid potency.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one that expresses the human glucocorticoid receptor (hGR) and another that contains a luciferase reporter gene driven by a promoter with multiple glucocorticoid response elements (GREs).
-
Cell Treatment: The transfected cells are then treated with various concentrations of the fluorinated glucocorticoids being tested.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for GR activation, transcription of the luciferase gene, and translation of the luciferase enzyme.
-
Cell Lysis and Luminescence Measurement: The cells are lysed to release the cellular components, including the expressed luciferase. A substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the potency of the glucocorticoid in activating the GR. A dose-response curve is generated, and the concentration of the glucocorticoid that produces 50% of the maximal response (EC50 or AC50) is calculated.
Conclusion
This guide provides a comparative overview of the in vitro potency of several fluorinated glucocorticoids based on their glucocorticoid receptor binding affinities and functional activities in cellular assays. The provided experimental protocols offer insight into the methodologies used to generate this data. It is important to note that while in vitro potency is a key indicator, other factors such as pharmacokinetics and metabolism also play a crucial role in the overall therapeutic efficacy of these compounds.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. mdpi.com [mdpi.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
The Impact of Fluorination on Corticosteroid Activity
A comprehensive comparison of 6-alpha-Fluoro-isoflupredone with other corticosteroids is hampered by a lack of direct head-to-head studies. The available research primarily focuses on its close analog, isoflupredone (9-alpha-fluoroprednisolone), and the general effects of fluorination on corticosteroid potency. This guide synthesizes the existing data on related compounds to provide a comparative perspective for researchers, scientists, and drug development professionals.
The introduction of fluorine atoms into the structure of corticosteroids significantly influences their pharmacological profile. Fluorination, particularly at the 6-alpha and 9-alpha positions, is known to enhance both glucocorticoid and mineralocorticoid activity.[1][2] This enhancement is largely attributed to increased binding affinity to the glucocorticoid receptor (GR) and greater metabolic stability.[1] While 9-alpha-fluorination, as seen in isoflupredone, boosts both activities, the addition of a 6-alpha-fluoro substituent is also reported to increase mineralocorticoid potency.[1][2] In contrast, some other fluorinated corticosteroids, like dexamethasone, possess potent glucocorticoid effects with virtually no mineralocorticoid activity.[1]
Comparative Efficacy: Insights from Isoflupredone Studies
In the absence of direct data on this compound, studies on isoflupredone acetate provide valuable insights into its potential therapeutic profile. A notable study in horses with recurrent airway obstruction ('heaves'), a condition analogous to human asthma, compared the efficacy of isoflupredone acetate with dexamethasone.
The study revealed that isoflupredone is as effective as dexamethasone in improving lung function in these animals.[3][4][5] However, a key difference was observed in their side-effect profiles. Horses treated with isoflupredone exhibited a significant decrease in serum potassium levels (hypokalemia), a side effect not observed in the dexamethasone-treated group.[3][4][5] Both treatments led to a decrease in blood cortisol levels, indicating a systemic effect on the hypothalamic-pituitary-adrenal (HPA) axis.[3][4][5]
Another study in dairy cows showed that isoflupredone acetate, similar to dexamethasone, caused an increase in blood glucose levels.[6] The study also noted that higher or repeated doses of isoflupredone were associated with lower potassium levels.[6]
Glucocorticoid Receptor Binding Affinity
The potency of a corticosteroid is significantly determined by its affinity for the glucocorticoid receptor.[7] While direct comparative binding assay data for this compound is not available, it is understood that dual fluorination at the 6-alpha and 9-alpha positions enhances glucocorticoid receptor binding.[1] For context, highly potent topical glucocorticoids like mometasone furoate and fluticasone propionate exhibit significantly higher relative receptor affinities (RRA) compared to dexamethasone.[8] It is important to note, however, that while relative receptor affinities are useful for comparing in vitro potencies, they do not always directly translate to clinical efficacy, as factors like pharmacokinetics and local tissue retention also play a crucial role.[7]
Data Summary
Table 1: Comparative Efficacy of Isoflupredone Acetate and Dexamethasone in Horses with Recurrent Airway Obstruction
| Parameter | Isoflupredone Acetate (0.03 mg/kg i.m. s.i.d.) | Dexamethasone (0.04 mg/kg i.v. s.i.d.) | Reference |
| Lung Function | Significant improvement, comparable to dexamethasone | Significant improvement | [3][4][5] |
| Serum Potassium | Significant decrease (hypokalemia) | No significant change | [3][4][5] |
| Blood Cortisol | Significant decrease | Significant decrease | [3][4][5] |
Table 2: Effects of Isoflupredone Acetate and Dexamethasone on Serum Constituents in Dairy Cows
| Parameter | Isoflupredone Acetate (20 mg IM) | Dexamethasone (20 mg IM) | Reference |
| Glucose Levels | Increased | Increased | [6] |
| Potassium Levels | Lower with repeated doses | No significant change | [6] |
Experimental Protocols
Experimental Design for Comparing Isoflupredone Acetate and Dexamethasone in Horses:
A parallel design study was conducted with two groups of horses (n=6 per group) affected with recurrent airway obstruction. The study consisted of a 14-day control period (no treatment), followed by a 14-day treatment period, and a 7-day wash-out period.[3][4][5]
-
Treatment Group 1: Received isoflupredone acetate at a dose of 0.03 mg/kg intramuscularly once daily (i.m. s.i.d.).[3][4][5]
-
Treatment Group 2: Received dexamethasone at a dose of 0.04 mg/kg intravenously once daily (i.v. s.i.d.).[3][4][5]
Evaluations:
-
Lung Function: Measured sequentially to assess therapeutic efficacy.[3][4][5]
-
Serum Cortisol and Electrolyte Concentrations: Monitored to evaluate side effects.[3][4][5]
-
Response to ACTH Stimulation: Assessed to determine the impact on the adrenal axis.[3][4][5]
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Comparative Study
Caption: Workflow of the comparative study in horses.
References
- 1. This compound | 806-29-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') PMID: 12880012 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of efficacy and tolerability of isoflupredone and dexamethasone in the treatment of horses affected with recurrent airway obstruction ('heaves') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciquest.org.nz [sciquest.org.nz]
- 7. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 6-alpha-Fluoro-isoflupredone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-alpha-Fluoro-isoflupredone, focusing on the reproducibility of its experimental results. By presenting available data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective resource for researchers evaluating this synthetic glucocorticoid.
Comparative Performance Data
The anti-inflammatory potency of corticosteroids is often evaluated by their binding affinity to the glucocorticoid receptor (GR) and their in vivo efficacy. While direct, replicated studies on the reproducibility of this compound are limited, we can infer its performance through comparative data with other well-established corticosteroids.
Table 1: Relative Potency of Selected Corticosteroids
| Corticosteroid | Relative Glucocorticoid Potency | Relative Mineralocorticoid Potency |
| Cortisol | 1 | 1 |
| Prednisone | 4 | 0.8 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| Isoflupredone | 10 | 50 |
| Dexamethasone | 30 | 0 |
| Betamethasone | 25-40 | 0 |
| Triamcinolone | 5 | 0 |
Data synthesized from multiple sources. Isoflupredone (9α-fluoroprednisolone) is presented as a close structural analog to this compound.
Table 2: In Vivo Efficacy of Isoflupredone Acetate vs. Dexamethasone in Horses with Recurrent Airway Obstruction ('Heaves')
| Parameter | Isoflupredone Acetate (0.02 mg/kg IM, daily for 14 days) | Dexamethasone (0.05 mg/kg IV, daily for 14 days) |
| Improvement in Lung Function | Significant improvement observed from day 3 onwards. | Significant improvement observed from day 3 onwards. |
| Serum Cortisol Levels | Significantly decreased during treatment. | Significantly decreased during treatment. |
| Serum Potassium Levels | Significant decrease (hypokalemia). | No significant change. |
| Clinical Tolerance | Well-tolerated. | Well-tolerated. |
This data is based on a study comparing the two drugs and suggests comparable therapeutic efficacy in improving lung function, highlighting a key reproducible outcome. However, it also points to a reproducible side effect of isoflupredone related to its mineralocorticoid activity.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summarized protocols for key assays used to evaluate corticosteroids like this compound.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor, a key indicator of its potential potency.
Protocol:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable tissue source (e.g., rat liver or thymus).
-
Competitive Binding: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.
In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like RAW 264.7).
-
Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Treatment: Concurrently, treat the cells with varying concentrations of this compound or a control vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cytokine production compared to the stimulated control.
Synthesis and Purification of this compound
Reproducibility of biological effects is contingent on the purity and characterization of the test compound.
General Synthesis Steps:
-
Starting Material: Begin with a suitable steroid precursor, such as a 1,4,9(11)-pregnatriene derivative.
-
Epoxidation: Form a 9β,11β-epoxide.
-
Fluorination: Introduce the 6-alpha-fluoro group using an electrophilic fluorinating agent (e.g., Selectfluor®). The stereoselectivity of this step is critical.
-
Hydrolysis and Acylation: Perform necessary deprotection and acylation steps to yield the final product.
Purification:
-
High-Performance Liquid Chromatography (HPLC): Utilize reversed-phase HPLC for final purification.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding and reproducing research findings.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Benchmarking 6-alpha-Fluoro-isoflupredone: A Comparative Analysis Against Industry-Standard Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic glucocorticoid, 6-alpha-Fluoro-isoflupredone, against the widely used industry standards, dexamethasone and prednisolone. The following sections detail their relative performance based on available data, outline the experimental protocols for key assays, and visualize the fundamental mechanisms of action.
Introduction to this compound
This compound is a synthetic corticosteroid characterized by the introduction of fluorine atoms at both the 6-alpha and 9-alpha positions of the prednisolone backbone. This dual fluorination is a strategic medicinal chemistry approach intended to modulate the biological activity of the steroid. The 9-alpha fluorination is a common modification known to significantly enhance glucocorticoid and mineralocorticoid activity. The additional 6-alpha fluorination is also known to impact potency. This guide will benchmark its performance against dexamethasone, a potent synthetic glucocorticoid, and prednisolone, a commonly prescribed corticosteroid.
Quantitative Performance Comparison
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the glucocorticoid receptor (GR), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as NF-κB. A comprehensive evaluation of a novel glucocorticoid involves assessing its performance in these key areas.
Table 1: Glucocorticoid Receptor Binding Affinity and Relative Potency
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Glucocorticoid Receptor (GR) Binding Affinity (Ki) | Relative Glucocorticoid Potency (approx.) | Relative Mineralocorticoid Potency (approx.) |
| This compound | [Image of this compound structure] | C21H26F2O5 | 396.43 | Data not available; expected to be high due to dual fluorination. | High (estimated to be comparable to or greater than dexamethasone) | Moderate (6α-fluorination tends to increase mineralocorticoid activity) |
| Dexamethasone | [Image of Dexamethasone structure] | C22H29FO5 | 392.47 | ~5.5 nM[1] | 25-30 | ~0[2] |
| Prednisolone | [Image of Prednisolone structure] | C21H28O5 | 360.44 | Data not available; lower than dexamethasone. | 4 | 0.8[2] |
Table 2: In Vitro Anti-Inflammatory Potency
| Compound | GR Transactivation (GRE-mediated reporter assay) EC50 | NF-κB Transrepression (NF-κB reporter assay) IC50 |
| This compound | Data not available; expected to be potent. | Data not available; expected to be potent. |
| Dexamethasone | ~0.5 nM (in A549 cells with IL-6 promoter)[3] | Potent, with efficacy similar to prednisolone in some assays.[4] |
| Prednisolone | Less potent than dexamethasone.[5] | Potent, with efficacy similar to dexamethasone in some assays.[4] |
Note: EC50 and IC50 values can vary significantly depending on the cell line, reporter construct, and experimental conditions. The values presented are indicative of relative potency.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor translocates to the nucleus where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
References
Safety Operating Guide
Personal protective equipment for handling 6-alpha-Fluoro-isoflupredone
Disclaimer: This document provides guidance on the safe handling of 6-alpha-Fluoro-isoflupredone based on its classification as a potent fluorinated corticosteroid and data from analogous compounds. As no specific Safety Data Sheet (SDS) or Occupational Exposure Limit (OEL) for this compound was publicly available, a comprehensive risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Assessment and Occupational Exposure Banding
Due to its nature as a fluorinated corticosteroid, this compound should be handled as a potent compound. In the absence of specific OEL data, it is prudent to assign it to an Occupational Exposure Band (OEB) based on similar corticosteroids. For example, mometasone furoate is placed in an OEB with a limit of 0.01 mg/m³.[1] Fluticasone propionate, another potent corticosteroid, has a calculated typical exposure limit of about 0.02 mg/m³.[2] Therefore, a conservative approach would be to handle this compound within a similar control band.
Table 1: Estimated Occupational Exposure Band for this compound
| Compound | Class | Estimated OEB | Estimated OEL Range | Primary Handling Strategy |
| This compound | Potent Fluorinated Corticosteroid | 4 | 1-10 µg/m³ | Containment |
This banding necessitates the use of engineering controls and stringent personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling potent compounds. The following table summarizes the recommended PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR). | Ensure proper fit testing and regular maintenance. PAPR is preferred for longer duration tasks to reduce user fatigue. |
| Hands | Double-gloving with nitrile or neoprene gloves. | The outer glove should be changed immediately upon suspected contamination. Check for tears and degradation. |
| Eyes | Chemical splash goggles and a face shield. | A full-face respirator or PAPR with an integrated face shield meets this requirement. |
| Body | Disposable, low-linting coverall with elasticated cuffs. | Coveralls should be worn over laboratory clothing and disposed of after each use. |
| Feet | Dedicated, chemical-resistant safety shoes with disposable shoe covers. | Shoe covers should be donned before entering the designated handling area and doffed upon exiting. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to ensure safety.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
